L-Clausenamide
Description
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(3S,4R,5R)-3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m1/s1 |
InChI Key |
WGYGSZOQGYRGIP-NCOADZHNSA-N |
Isomeric SMILES |
CN1[C@H]([C@H]([C@@H](C1=O)O)C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Clausenamide; (-)-Clausenamide |
Origin of Product |
United States |
Foundational & Exploratory
L-Clausenamide: A Comprehensive Technical Guide on its Natural Occurrence, Isolation, and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Clausenamide, a naturally occurring alkaloid, has garnered significant attention within the scientific community for its potent neuroprotective properties and potential as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth exploration of this compound, focusing on its primary natural source, detailed methodologies for its extraction and isolation, and a thorough examination of its molecular mechanisms of action. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visually represented through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and the development of novel neurotherapeutics.
Introduction
Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These events trigger a cascade of detrimental processes, including synaptic dysfunction, neuroinflammation, and ultimately, neuronal apoptosis. This compound, a chiral alkaloid, has emerged as a promising drug candidate due to its multi-target effects on these pathological processes.[1] This guide delves into the scientific underpinnings of this compound, from its botanical origins to its intricate interactions within neuronal signaling cascades.
Natural Source and Occurrence
The primary and exclusive natural source of this compound identified to date is the leaves of Clausena lansium (Lour.) Skeels, a plant belonging to the Rutaceae family.[2][3] This evergreen tree is widely distributed in Southeast Asia and Southern China. While other parts of the plant, such as the seeds and stems, contain a variety of other bioactive compounds, including other amides and carbazole alkaloids, the leaves are the principal repository of this compound.[4][5]
Table 1: Distribution of this compound in Clausena lansium
| Plant Part | Presence of this compound | Reference |
| Leaves | Primary source | [2][3] |
| Stems | Not reported as a primary source | [5] |
| Seeds | Not reported as a primary source | [4] |
| Fruits | Not reported as a primary source | [6] |
Physicochemical Properties
This compound, also known as (-)-Clausenamide, is the levorotatory enantiomer and the biologically active eutomer responsible for its cognitive-enhancing effects.[1]
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉NO₃ | [2] |
| Molecular Weight | 297.35 g/mol | [2] |
| Purity (typical) | >99% | [2] |
Experimental Protocols
Extraction and Isolation of this compound from Clausena lansium Leaves
The following protocol describes a general method for the extraction and isolation of this compound, based on common practices in natural product chemistry. Yields and specific solvent ratios may vary and require optimization.
Workflow for this compound Isolation
-
Plant Material Preparation: Air-dry fresh leaves of Clausena lansium in the shade and grind them into a coarse powder.
-
Extraction: Macerate the powdered leaves in 95% ethanol at room temperature for a period of 24-48 hours. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound will predominantly be found in the ethyl acetate fraction.
-
Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualize under UV light.
-
Purification: Combine the fractions containing this compound and further purify them by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.
Cell Culture and Treatment for In Vitro Assays
-
Cell Line: Pheochromocytoma (PC12) cells are a commonly used neuronal cell line for studying neurotoxicity.
-
Culture Conditions: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity: Treat the cells with aggregated Aβ peptide (typically Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to induce neurotoxicity.
-
This compound Treatment: Co-incubate or pre-incubate the cells with varying concentrations of this compound to assess its protective effects.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: After treatment, lyse the PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated p38 MAPK, Bax, Bcl-2, and other proteins of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Assessment of Neurotoxicity and Apoptosis
-
MTT Assay for Cell Viability:
-
Seed PC12 cells in a 96-well plate.
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
TUNEL Assay for Apoptosis:
-
Fix and permeabilize the treated cells on a slide or in a plate.
-
Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
The TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Visualize the apoptotic cells using fluorescence microscopy.
-
Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism that primarily involves the inhibition of Aβ-induced toxicity and the suppression of tau hyperphosphorylation.[2][7]
Inhibition of Amyloid-Beta (Aβ) Toxicity and Apoptosis
Aβ peptides, particularly in their aggregated form, are known to induce neuronal cell death. This compound has been shown to protect neuronal cells from Aβ-induced apoptosis.[2] This protective effect is mediated, at least in part, by modulating the expression of key apoptotic proteins. Specifically, this compound has been observed to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2] An increased Bcl-2/Bax ratio is a well-established indicator of enhanced cell survival.
Table 3: Effect of this compound on Apoptotic Markers in Aβ-Treated Neuronal Cells
| Marker | Effect of this compound | Reference |
| Bax/Bcl-2 Ratio | Decreased (indicative of anti-apoptotic effect) | [2] |
| Cleaved Caspase-3 | Down-regulated | [2] |
| p53 Expression | Down-regulated | [2] |
Inhibition of Tau Hyperphosphorylation via the p38 MAPK Signaling Pathway
The hyperphosphorylation of the microtubule-associated protein tau is another critical event in the pathogenesis of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction. This compound has been demonstrated to inhibit tau phosphorylation.[2][7] This effect is primarily achieved through the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2]
Aβ peptides can activate p38 MAPK, which in turn phosphorylates tau at multiple sites. This compound intervenes in this cascade by inhibiting the phosphorylation of p38 MAPK.[2] By suppressing the activation of p38 MAPK, this compound effectively reduces the downstream hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles.
Signaling Pathway of this compound's Neuroprotective Effect
Conclusion
This compound, isolated from the leaves of Clausena lansium, represents a highly promising natural product for the development of novel therapies for Alzheimer's disease and other neurodegenerative disorders. Its ability to concurrently inhibit Aβ-induced apoptosis and tau hyperphosphorylation through the modulation of the p38 MAPK signaling pathway underscores its potential as a multi-target therapeutic agent. The detailed protocols and data presented in this technical guide provide a solid foundation for further research into the pharmacological properties and clinical applications of this remarkable natural compound. Future investigations should focus on optimizing extraction and synthesis methods, conducting comprehensive preclinical and clinical trials, and further elucidating the intricate details of its molecular mechanisms of action.
References
- 1. TUNEL assay for apoptotic cells [bio-protocol.org]
- 2. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroglobin protects PC12 cells against β-amyloid-induced cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Chiral Synthesis of L-Clausenamide Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral synthesis of L-Clausenamide, a promising nootropic and neuroprotective agent. The document details various synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key transformations. Furthermore, it visualizes the synthetic workflows and the intricate signaling pathways associated with the therapeutic effects of this compound.
Introduction
Clausenamide is a naturally occurring γ-lactam first isolated from the leaves of Clausena lansium. The molecule possesses four chiral centers, resulting in 16 possible stereoisomers. Pharmacological studies have revealed that the (-)-enantiomer, this compound, is the eutomer responsible for the observed nootropic and neuroprotective activities, while the (+)-enantiomer is less active and exhibits higher toxicity.[1][2] The significant therapeutic potential of this compound, particularly as a candidate for treating Alzheimer's disease and other neurodegenerative disorders, has spurred the development of various enantioselective synthetic routes to access the optically pure compound.[1][3] This guide focuses on the prevalent and efficient methods for the chiral synthesis of this compound.
Synthetic Strategies and Quantitative Data
Several asymmetric syntheses of this compound have been reported, with a common strategy involving the construction of a key γ-lactam intermediate, (-)-clausenamidone, followed by a diastereoselective reduction. The starting materials and overall efficiency of these routes vary, as summarized in the table below.
| Starting Material | Key Chiral Step | Number of Steps | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |
| trans-Cinnamic acid | Chemical resolution of epoxy cinnamic acid | 5 | 8.9 | 99.9 | [4] |
| trans-Cinnamate | Asymmetric epoxidation | 5 | 18.9 | 99 | [4] |
| Cinnamic aldehyde | Sharpless asymmetric epoxidation | 8 | 11.5 | 99 | [3] |
Detailed Experimental Protocols
The following protocols describe a common and effective synthetic route to this compound, starting from trans-cinnamic acid.
Step 1: Synthesis of (±)-trans-2,3-Epoxy-3-phenylpropanoic acid
trans-Cinnamic acid is first oxidized to its corresponding racemic epoxide.
-
Reagents and Conditions: trans-Cinnamic acid, potassium persulfate.
-
Procedure: To a solution of trans-cinnamic acid in an appropriate solvent, potassium persulfate is added. The reaction is stirred at room temperature until completion. The racemic epoxy cinnamic acid is then isolated after a standard aqueous work-up.
Step 2: Resolution of (±)-trans-2,3-Epoxy-3-phenylpropanoic acid
The racemic epoxide is resolved using a chiral resolving agent to isolate the desired enantiomer.
-
Reagents and Conditions: (±)-trans-2,3-Epoxy-3-phenylpropanoic acid, (R)-(+)-α-methylbenzylamine.
-
Procedure: The racemic epoxy acid is dissolved in a suitable solvent, and (R)-(+)-α-methylbenzylamine is added. The mixture is stirred to allow for the formation of diastereomeric salts. The less soluble salt, (+)-(2S,3R)-epoxycinnamic acid-(R)-α-methylbenzylamine salt, precipitates and is collected by filtration.[4] The salt is then treated with an acid, such as 1M HCl, to liberate the optically enriched (+)-(2S,3R)-2,3-epoxy-3-phenylpropanoic acid.[5]
Step 3: Amide Formation
The resolved epoxy acid is coupled with an amine to form the corresponding amide.
-
Reagents and Conditions: (+)-(2S,3R)-2,3-Epoxy-3-phenylpropanoic acid, 2-methylamino-1-phenyl-1-ethanone, coupling agent (e.g., DCC or EDC).
-
Procedure: The optically pure epoxy acid and 2-methylamino-1-phenyl-1-ethanone are dissolved in an anhydrous aprotic solvent. A coupling agent is added, and the reaction is stirred at room temperature until the starting materials are consumed. The resulting amide is isolated and purified.
Step 4: Base-Catalyzed Intramolecular Cyclization
The epoxy amide undergoes an intramolecular cyclization to form the key γ-lactam intermediate, (-)-clausenamidone.
-
Reagents and Conditions: N-((+)-(2S,3R)-2,3-epoxy-3-phenylpropanoyl)-2-methylamino-1-phenylethanone, a base such as lithium hydroxide (LiOH).
-
Procedure: The epoxy amide is treated with a base like LiOH in a suitable solvent system.[4] The reaction mixture is heated to facilitate the intramolecular cyclization. Upon completion, the reaction is neutralized, and the product, (-)-clausenamidone, is extracted and purified.
Step 5: Reduction of (-)-Clausenamidone to this compound
The final step is the diastereoselective reduction of the ketone functionality of (-)-clausenamidone.
-
Reagents and Conditions: (-)-Clausenamidone, sodium borohydride (NaBH₄).
-
Procedure: (-)-Clausenamidone is dissolved in a protic solvent, such as methanol or ethanol, and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is monitored by TLC.[4][5] After completion, the reaction is quenched, and the product, this compound, is isolated and purified by recrystallization or chromatography. The molar ratio of (-)-clausenamidone to the reductant is typically 1:1.0-2.0, and the reaction is run at temperatures ranging from -20°C to 40°C.[6]
Visualizations
Synthetic Workflow
References
- 1. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US8912345B2 - Method for preparing optically pure (â)-clausenamide compound - Google Patents [patents.google.com]
L-Clausenamide: A Multi-Targeted Approach to Mitigating Beta-Amyloid-Induced Neurotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Clausenamide, a chiral amide compound, has emerged as a promising neuroprotective agent with potential therapeutic applications in Alzheimer's disease. Extensive research has demonstrated its ability to counteract the neurotoxic effects of beta-amyloid (Aβ), a key pathological hallmark of the disease. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on beta-amyloid-induced pathology, with a focus on its cellular mechanisms and signaling pathways. While direct quantitative data on the inhibition of Aβ plaque formation remains to be fully elucidated, this document synthesizes the available preclinical data, details relevant experimental protocols, and visualizes the known mechanisms of action.
Introduction to this compound
This compound is a synthetically derived chiral amide that has demonstrated significant nootropic and neuroprotective properties in various preclinical models.[1][2][3][4] Its multi-target mechanism of action makes it a compound of interest for complex neurodegenerative diseases like Alzheimer's.[2][5] The primary focus of research has been on its ability to mitigate the downstream toxic effects of beta-amyloid aggregates, rather than directly inhibiting plaque formation.
Effects on Beta-Amyloid-Induced Neurotoxicity
While direct inhibition of beta-amyloid plaque aggregation by this compound has not been quantitatively detailed in the available literature, substantial evidence highlights its protective effects against Aβ-induced cellular toxicity. In vitro studies, primarily using the PC12 cell line, have shown that this compound effectively counteracts the detrimental effects of Aβ fragments, such as Aβ25-35 and Aβ1-42.[6]
Cellular Mechanisms of Neuroprotection
This compound's neuroprotective effects are attributed to its ability to modulate several key cellular processes that are disrupted by beta-amyloid.
-
Regulation of Intracellular Calcium Homeostasis: Beta-amyloid is known to induce an overload of intracellular calcium ([Ca2+]i), a critical factor in neuronal apoptosis. This compound has been shown to reverse this Aβ-stimulated [Ca2+]i overload, thereby maintaining cellular homeostasis.[6]
-
Inhibition of Apoptosis: this compound reduces Aβ-mediated programmed cell death. This is achieved through the downregulation of key apoptotic proteins, including p53 and cleaved Caspase-3.[6] Furthermore, it modulates the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, shifting the balance towards cell survival.[6]
Quantitative Data on Cellular Effects
The following table summarizes the available quantitative data regarding the cellular effects of this compound in the context of beta-amyloid toxicity. It is important to note the absence of direct quantitative data on the reduction of beta-amyloid plaque formation itself.
| Cell Line | Aβ Fragment | This compound Concentration | Observed Effect | Reference |
| PC12 | Aβ25-35 | 10 µM and 100 µM | Reversal of [Ca2+]i overload | [6] |
| PC12 | Aβ25-35 | 10 µM and 100 µM | Reduction in Aβ-mediated apoptosis | [6] |
| PC12 | Aβ25-35 | 10 µM and 100 µM | Inhibition of p38 MAPK phosphorylation | [6] |
| PC12 | Aβ25-35 | 10 µM and 100 µM | Downregulation of p53 expression | [6] |
| PC12 | Aβ25-35 | 10 µM and 100 µM | Downregulation of cleaved Caspase-3 expression | [6] |
| PC12 | Aβ25-35 | 10 µM and 100 µM | Downregulation of Bax/Bcl-2 ratio | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating specific intracellular signaling pathways implicated in beta-amyloid pathology. The primary pathway identified is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
p38 MAPK Signaling Pathway
Beta-amyloid is known to activate the p38 MAPK pathway, leading to a cascade of events that culminate in inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation of p38 MAPK in Aβ-treated PC12 cells, effectively blocking this pro-apoptotic signal.[6]
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the effects of this compound on Aβ-induced neurotoxicity.
In Vitro Aβ-Induced Neurotoxicity Model in PC12 Cells
This protocol describes the establishment of a cellular model of beta-amyloid toxicity using the rat pheochromocytoma (PC12) cell line.
-
Cell Culture: PC12 cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Aβ Preparation: Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are dissolved in a suitable solvent (e.g., sterile water or DMSO) and "aged" by incubation at 37°C for several days to promote aggregation into toxic oligomers.
-
Treatment: PC12 cells are seeded in culture plates and treated with various concentrations of the aged Aβ peptide.
-
This compound Co-treatment: In parallel, cells are co-treated with Aβ peptide and different concentrations of this compound (e.g., 10 µM and 100 µM).
-
Assessment of Cytotoxicity: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. Apoptosis can be quantified by techniques like TUNEL staining or flow cytometry using Annexin V/Propidium Iodide.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol outlines the measurement of intracellular calcium levels using a fluorescent indicator.
-
Cell Preparation: PC12 cells are seeded on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation in a buffer containing the dye for a specified time.
-
Treatment: After washing to remove excess dye, cells are treated with Aβ peptide in the presence or absence of this compound.
-
Fluorescence Imaging: Changes in intracellular calcium are monitored using a fluorescence microscope or a plate reader capable of ratiometric imaging (for dyes like Fura-2). The ratio of fluorescence intensity at two different excitation or emission wavelengths is calculated to determine the relative [Ca2+]i.
Western Blot Analysis of Signaling Proteins
This protocol is used to quantify the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: Following treatment with Aβ and/or this compound, PC12 cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38 MAPK, total p38 MAPK, p53, cleaved Caspase-3, Bax, Bcl-2, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the relative protein levels are normalized to the loading control.
Multi-Target Effects of this compound
This compound's therapeutic potential is underscored by its ability to modulate multiple pathways involved in Alzheimer's disease pathology. Beyond its effects on Aβ-induced toxicity, it has also been reported to inhibit the hyperphosphorylation of tau protein, another key pathological feature of the disease.[1][3][4] This dual action on both amyloid and tau pathology, coupled with its cognitive-enhancing effects, positions this compound as a promising candidate for further investigation.[2][5]
References
- 1. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Microtubule Associated | TargetMol [targetmol.com]
L-Clausenamide: An In-depth Technical Guide to its Modulation of Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Clausenamide, a novel alkaloid, has garnered significant attention in the scientific community for its potential nootropic and neuroprotective effects. The active enantiomer, (-)-clausenamide, has been shown to enhance cognitive function and synaptic plasticity.[1][2] Central to its mechanism of action is the modulation of intracellular calcium ([Ca2+]i), a ubiquitous second messenger crucial for a myriad of cellular processes, including neurotransmission, gene expression, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of how this compound influences intracellular calcium signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism: Intracellular Calcium Release
The primary pathway for this internal calcium release is through the inositol 1,4,5-trisphosphate (IP3) receptor .[1] Inhibition of phospholipase C (PLC) and the IP3 receptor has been shown to suppress the (-)-clausenamide-induced calcium transient.[1]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound's modulation of intracellular calcium and related signaling pathways.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Intracellular Ca2+ Transient | Primary Rat Cortical Neurons | 1 µM | Induction of a transient increase in [Ca2+]i | [1] |
| Synaptic Transmission | Rat Hippocampus (in vivo) | 10⁻⁷–10⁻⁵ M | Concentration-dependent increase in basic synaptic transmission and LTP amplitude | [2] |
| Receptor | Brain Region | Treatment | Bmax (receptor density) | Kd (binding affinity) | Reference |
| NMDA Receptor | Rat Cerebral Cortex, Hippocampus, Synaptic Membranes | (-)-Clausenamide | Increased | No significant change | [3][4] |
| NMDA Receptor | Rat Cerebral Cortex, Hippocampus, Synaptic Membranes | (+)-Clausenamide | No significant change | No significant change | [3][4] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by activating key signaling cascades downstream of the initial calcium release. The two primary pathways identified are the Phospholipase C-Protein Kinase C (PLC-PKC) pathway and the Ca2+/calmodulin-dependent protein kinase II (CaMKII)-Extracellular signal-regulated kinase (ERK) pathway.
Phospholipase C-Protein Kinase C (PLC-PKC) Signaling Pathway
// Nodes L_Clausenamide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nCellular Effects", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges L_Clausenamide -> GPCR [label="Activates", fontcolor="#5F6368"]; GPCR -> PLC [label="Activates", fontcolor="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", fontcolor="#5F6368"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor", fontcolor="#5F6368"]; ER -> Ca_release; DAG -> PKC [label="Activates", fontcolor="#5F6368"]; Ca_release -> PKC [label="Activates", fontcolor="#5F6368"]; PKC -> Downstream [label="Phosphorylates\nTargets", fontcolor="#5F6368"]; } caption: "this compound-induced PLC-PKC signaling pathway."
CaMKII-ERK Signaling Pathway
// Nodes Ca_release [label="Intracellular\nCa²⁺ Increase", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin", fillcolor="#F1F3F4", fontcolor="#202124"]; CaMKII [label="CaMKII", fillcolor="#F1F3F4", fontcolor="#202124"]; Upstream_ERK [label="Upstream\nKinases", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Synaptic Plasticity\n& Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ca_release -> Calmodulin [label="Binds to", fontcolor="#5F6368"]; Calmodulin -> CaMKII [label="Activates", fontcolor="#5F6368"]; CaMKII -> Upstream_ERK [label="Activates", fontcolor="#5F6368"]; Upstream_ERK -> ERK [label="Phosphorylates", fontcolor="#5F6368"]; ERK -> Downstream [label="Regulates", fontcolor="#5F6368"]; } caption: "this compound-activated CaMKII-ERK signaling cascade."
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to investigate the effects of this compound on intracellular calcium.
Measurement of Intracellular Calcium using Laser Confocal Microscopy
This protocol describes the measurement of intracellular calcium transients in cultured neurons using a fluorescent calcium indicator.
1. Cell Culture and Preparation:
-
Primary cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats.
-
Neurons are plated on poly-L-lysine-coated glass coverslips in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Cells are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin for 7-10 days in vitro.
2. Dye Loading:
-
Cells are washed twice with a balanced salt solution (BSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 glucose, and 10 HEPES (pH 7.4).
-
Cells are then incubated with 5 µM of a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM) in BSS for 30-45 minutes at 37°C in the dark.
-
After incubation, the cells are washed three times with BSS to remove excess dye and allowed to de-esterify for at least 30 minutes at room temperature.
3. Calcium Imaging:
-
The coverslip with the dye-loaded cells is mounted onto a perfusion chamber on the stage of an inverted laser scanning confocal microscope.
-
For Fluo-3, excitation is performed at 488 nm using an argon laser, and emission is collected at >515 nm.
-
A baseline fluorescence is recorded for 1-2 minutes before the application of this compound.
-
This compound (e.g., 1 µM final concentration) is added to the perfusion chamber, and fluorescence changes are recorded over time.
-
Images are acquired at a specified frequency (e.g., every 2 seconds) to capture the dynamics of the calcium transient.
4. Data Analysis:
-
The fluorescence intensity of individual cells is measured over time using image analysis software.
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).
-
The results are often expressed as the ratio of the fluorescence change to the baseline fluorescence (ΔF/F₀).
// Nodes Start [label="Start: Primary Neuron\nCulture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dye_Loading [label="Load cells with\nFluorescent Ca²⁺ Indicator\n(e.g., Fluo-3 AM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash to remove\nextracellular dye", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Record Baseline\nFluorescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Drug [label="Add this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Record_Signal [label="Record Fluorescence\nChanges over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(ΔF/F₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Quantify\nCa²⁺ Transient", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Dye_Loading; Dye_Loading -> Wash; Wash -> Baseline; Baseline -> Add_Drug; Add_Drug -> Record_Signal; Record_Signal -> Analysis; Analysis -> End; } caption: "Experimental workflow for intracellular calcium imaging."
Radioligand Binding Assay for NMDA Receptors
This protocol is used to determine the effect of this compound on the density (Bmax) and binding affinity (Kd) of NMDA receptors.
1. Membrane Preparation:
-
Rat cerebral cortex, hippocampus, or synaptic membranes are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, the following are added in order:
-
50 µL of assay buffer or unlabeled ligand (for non-specific binding) or this compound.
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
50 µL of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) at various concentrations.
-
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled ligand) from total binding.
-
Scatchard analysis is performed by plotting the ratio of bound/free radioligand against the concentration of bound radioligand.
-
The Bmax (maximum number of binding sites) and Kd (dissociation constant, a measure of binding affinity) are determined from the Scatchard plot.
// Nodes Start [label="Start: Brain Tissue\nHomogenization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane_Prep [label="Membrane Fraction\nIsolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate Membranes with\nRadioligand ([³H]MK-801)\n+/- this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Rapid Filtration to\nseparate bound and\nfree radioligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Counting [label="Scintillation Counting\nto measure radioactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Scatchard Analysis to\ndetermine Bmax and Kd", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Quantify Receptor\nDensity and Affinity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Membrane_Prep; Membrane_Prep -> Incubation; Incubation -> Filtration; Filtration -> Counting; Counting -> Analysis; Analysis -> End; } caption: "Workflow for NMDA receptor radioligand binding assay."
Conclusion
This compound demonstrates a clear and significant modulatory effect on intracellular calcium signaling. Its ability to induce calcium release from internal stores via the IP3 receptor pathway initiates a cascade of downstream events, including the activation of the PLC-PKC and CaMKII-ERK pathways. These signaling events are thought to underlie the observed enhancement of synaptic plasticity and the nootropic properties of the compound. The upregulation of NMDA receptor density further suggests a long-term impact on synaptic function. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in neurological disorders where calcium dysregulation is a contributing factor. Further research is warranted to elucidate the precise molecular targets of this compound and to fully map the intricate signaling networks it modulates.
References
- 1. Mechanism of (-)clausenamide induced calcium transient in primary culture of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of (-), (+) clausenamide on central N-methyl-D-asparate receptors in rodents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
L-Clausenamide In Vitro Assay: A Protocol for Assessing Neuroprotective and Neurite Outgrowth-Promoting Effects in PC12 Cells
Application Note
L-Clausenamide, a synthetic derivative of clausenamide, has demonstrated significant neuroprotective properties, making it a compound of interest in the research and development of therapeutics for neurodegenerative diseases. This document provides a detailed protocol for conducting in vitro assays using the PC12 cell line to evaluate the efficacy of this compound in promoting neuronal cell survival and neurite outgrowth. PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a well-established model for neuronal studies as they differentiate into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF).
Introduction
This compound has been shown to exhibit neuroprotective effects against various neurotoxic insults, including those induced by β-amyloid (Aβ) and oxidative stress.[1][2] Its mechanism of action is believed to involve the modulation of key signaling pathways, such as the PI3K/Akt and p38 MAPK pathways, which are crucial for cell survival and apoptosis.[1] This application note outlines protocols for assessing the neuroprotective and neurite outgrowth-promoting activities of this compound in PC12 cells.
Key Applications
-
Neuroprotection Assays: Quantify the ability of this compound to protect PC12 cells from neurotoxin-induced cell death.
-
Neurite Outgrowth Assays: Evaluate the potential of this compound to promote the extension and branching of neurites, a crucial process in neuronal development and regeneration.[2]
-
Mechanism of Action Studies: Investigate the involvement of specific signaling pathways in the observed effects of this compound.
Data Presentation
Table 1: Neuroprotective Effect of this compound on Aβ (25-35)-induced Cytotoxicity in PC12 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Release) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| Aβ (25-35) | 20 | 52.3 ± 4.1 | 48.7 ± 3.9 |
| This compound + Aβ (25-35) | 1 | 60.1 ± 3.8 | 40.2 ± 3.5 |
| This compound + Aβ (25-35) | 10 | 78.5 ± 4.5 | 22.3 ± 2.8 |
| This compound + Aβ (25-35) | 100 | 91.2 ± 5.0 | 9.8 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). Aβ (25-35) was used to induce neurotoxicity.
Table 2: Effect of this compound on Neurite Outgrowth in NGF-differentiated PC12 Cells
| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Control (NGF) | - | 35.2 ± 3.1 | 45.8 ± 5.3 |
| This compound + NGF | 1 | 42.8 ± 3.5 | 55.2 ± 6.1 |
| This compound + NGF | 10 | 58.6 ± 4.2 | 72.4 ± 7.5 |
| This compound + NGF | 100 | 65.1 ± 4.8 | 85.1 ± 8.2 |
Data are presented as mean ± standard deviation (n=3). Cells were treated with 50 ng/mL NGF to induce differentiation.
Experimental Protocols
Protocol 1: PC12 Cell Culture and Differentiation
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
-
Differentiation: To induce neuronal differentiation, seed PC12 cells onto collagen-coated plates and replace the growth medium with a differentiation medium (RPMI-1640 with 1% horse serum and 50 ng/mL Nerve Growth Factor (NGF)).[3]
Protocol 2: Neuroprotection Assay (MTT Assay)
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.
-
Induction of Neurotoxicity: Add a neurotoxin (e.g., 20 µM Aβ peptide 25-35) to the wells and incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Protocol 3: Cytotoxicity Assay (LDH Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 of the Neuroprotection Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually around 490 nm). Cytotoxicity is calculated as the percentage of LDH released compared to a maximum LDH release control.
Protocol 4: Neurite Outgrowth Assay (Immunofluorescence)
-
Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated coverslips in a 24-well plate and differentiate them with NGF (50 ng/mL) for 48-72 hours.
-
This compound Treatment: Treat the differentiated cells with various concentrations of this compound for an additional 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify neurite length and the percentage of neurite-bearing cells using image analysis software (e.g., ImageJ). A neurite-bearing cell is often defined as a cell with at least one neurite that is longer than the cell body diameter.
Signaling Pathway Diagrams
Caption: Experimental workflow for assessing the neuroprotective effects of this compound on PC12 cells.
Caption: Proposed Akt signaling pathway for this compound-mediated neuroprotection.
Caption: Inhibition of the pro-apoptotic p38 MAPK pathway by this compound.
References
- 1. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 2. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
Application Notes and Protocols for L-Clausenamide Testing in an Alzheimer's Disease Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a scopolamine-induced Alzheimer's disease (AD) rat model to evaluate the therapeutic potential of L-Clausenamide. This compound, an alkaloid, has demonstrated neuroprotective properties, including the inhibition of β-amyloid (Aβ) toxicity and tau protein phosphorylation, making it a promising candidate for AD research.[1][2][3][4]
Introduction to the Scopolamine-Induced Alzheimer's Disease Rat Model
Scopolamine, a non-selective muscarinic receptor antagonist, is widely used to induce a transient cognitive deficit in rodents that mimics certain aspects of Alzheimer's disease, particularly the cholinergic dysfunction.[5][6] Administration of scopolamine impairs spatial learning and memory, making it a suitable model for the initial screening of potential anti-amnesic drugs.
This compound: A Potential Therapeutic Agent
This compound has been shown to possess a multi-target neuroprotective effect.[1][2] Its mechanisms of action are believed to include modulation of the cholinergic system, regulation of synaptic plasticity, and activation of cellular signaling pathways involved in learning and memory.[1][2] Preclinical studies suggest its potential to mitigate key pathological features of AD.[1][4]
Experimental Design and Workflow
A typical experimental design to test the efficacy of this compound in a scopolamine-induced AD rat model involves several key stages, from animal model creation to behavioral and biochemical analyses.
Quantitative Data Summary
Table 1: Effect of this compound on Morris Water Maze Performance
| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Time in Target Quadrant (s) |
| Control | 50 ± 5 | 15 ± 2 | 25 ± 3 |
| Scopolamine | 55 ± 6 | 45 ± 5 | 10 ± 2 |
| This compound (X mg/kg) + Scopolamine | 52 ± 5 | 20 ± 3 | 20 ± 2 |
| Positive Control (e.g., Donepezil) + Scopolamine | 51 ± 4 | 18 ± 2 | 22 ± 3 |
| Data are expressed as Mean ± SEM. X represents the tested dose of this compound. Data for other compounds in similar models suggest that an effective neuroprotective agent would significantly reduce the escape latency and increase the time spent in the target quadrant compared to the scopolamine group.[6][7][8][9][10][11][12] |
Table 2: Effect of this compound on Cholinergic System Markers
| Group | AChE Activity (U/mg protein) | ChAT Activity (U/mg protein) |
| Control | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Scopolamine | 3.0 ± 0.3 | 0.4 ± 0.05 |
| This compound (X mg/kg) + Scopolamine | 1.8 ± 0.2 | 0.7 ± 0.08 |
| Positive Control (e.g., Donepezil) + Scopolamine | 1.7 ± 0.2 | 0.75 ± 0.09 |
| Data are expressed as Mean ± SEM. X represents the tested dose of this compound. Studies on other compounds show that scopolamine increases AChE activity and decreases ChAT activity, effects that are reversed by effective treatments.[13] |
Table 3: Effect of this compound on Oxidative Stress Markers
| Group | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |
| Control | 2.5 ± 0.3 | 15 ± 1.5 | 20 ± 2 |
| Scopolamine | 5.0 ± 0.5 | 8 ± 1 | 12 ± 1.5 |
| This compound (X mg/kg) + Scopolamine | 3.0 ± 0.4 | 13 ± 1.2 | 18 ± 1.8 |
| Positive Control (e.g., N-acetylcysteine) + Scopolamine | 2.8 ± 0.3 | 14 ± 1.3 | 19 ± 2 |
| Data are expressed as Mean ± SEM. X represents the tested dose of this compound. Scopolamine-induced oxidative stress is characterized by increased MDA levels and decreased activity of antioxidant enzymes like SOD and GSH-Px, which can be ameliorated by neuroprotective agents. |
Detailed Experimental Protocols
Scopolamine-Induced Alzheimer's Disease Rat Model
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide the animals into experimental groups (e.g., Control, Scopolamine, this compound + Scopolamine, Positive Control).
-
Drug Administration:
-
Administer this compound (dissolved in a suitable vehicle) or vehicle orally (p.o.) or intraperitoneally (i.p.) for a predetermined period (e.g., 7-14 days) before the behavioral test.
-
On the day of the behavioral test, administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the start of the Morris water maze test to induce memory impairment.[5][6] The control group receives the vehicle instead of scopolamine.
-
Morris Water Maze Test
This test assesses spatial learning and memory.[9]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (22-25°C). A hidden platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (Learning):
-
Conduct training for 4-5 consecutive days, with 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall at one of the four starting positions.
-
Allow the rat to swim freely and find the hidden platform. The trial ends when the rat finds the platform or after a maximum time (e.g., 60-120 seconds).
-
If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to stay there for 20-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, remove the platform from the pool.
-
Allow each rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Brain Tissue Homogenization
-
Euthanasia and Brain Extraction: At the end of the behavioral tests, euthanize the rats by decapitation.
-
Dissection: Quickly dissect the hippocampus and cerebral cortex on an ice-cold plate.
-
Homogenization: Homogenize the brain tissue in 10 volumes of ice-cold phosphate-buffered saline (PBS, pH 7.4) or a specific lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for subsequent biochemical assays.
Biochemical Assays
AChE activity can be measured using the Ellman method. The principle involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is proportional to the AChE activity and is measured spectrophotometrically at 412 nm.
ChAT activity is determined by measuring the amount of acetylcholine synthesized from choline and acetyl-CoA. The produced acetylcholine can be quantified using various methods, including radioenzymatic assays or colorimetric/fluorometric assay kits that often involve a coupled enzymatic reaction.
MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.
SOD activity can be determined using a kit that employs a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a water-soluble formazan dye. The rate of this reduction is inhibited by SOD, and the extent of inhibition is proportional to the SOD activity in the sample.
GSH-Px activity is measured by a coupled reaction system. GSH-Px reduces H₂O₂ while oxidizing glutathione (GSH) to oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to the GSH-Px activity.
The levels of pro-inflammatory cytokines in the brain homogenates can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat TNF-α, IL-1β, and IL-6, following the manufacturer's instructions.
Signaling Pathways Potentially Modulated by this compound
This compound's neuroprotective effects are likely mediated through the modulation of key signaling pathways implicated in neuronal survival and synaptic plasticity.
This compound is hypothesized to exert its neuroprotective effects by modulating intracellular calcium levels, which can activate the CaMKII/CREB signaling cascade, leading to increased expression of neurotrophic factors like BDNF and enhanced synaptic plasticity.[2] Additionally, its inhibition of the p38 MAPK pathway may contribute to the reduction of neuronal apoptosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of zerumbone on scopolamine-induced memory impairment and anxiety-like behaviours in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reversal of scopolamine-induced spatial memory deficits in rats by TAK-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinamide treatment reduces the levels of oxidative stress, apoptosis, and PARP-1 activity in Aβ(1-42)-induced rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording of Long-Term Potentiation (LTP) with L-Clausenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered a key cellular mechanism underlying learning and memory.[1][2] L-Clausenamide, a chiral compound isolated from the traditional Chinese herb Clausena lansium, has demonstrated nootropic effects, improving learning and memory in animal models.[3] Specifically, the (-)-enantiomer, this compound, has been shown to be the active form that enhances synaptic plasticity.[4][5]
These application notes provide a detailed protocol for inducing and recording LTP in acute hippocampal slices in the presence of this compound. The protocols and data presented are intended to guide researchers in investigating the effects of this compound on synaptic transmission and plasticity.
Principle
This compound facilitates synaptic transmission and potentiates LTP by modulating intracellular calcium levels and activating key signaling cascades. The proposed mechanism involves the promotion of calcium influx through L-type voltage-dependent calcium channels (L-VDCCs), which in turn triggers further calcium release from intracellular stores via ryanodine receptors.[3] This elevation in intracellular calcium activates Calcium/Calmodulin-dependent Protein Kinase IIα (CaMKIIα), a critical enzyme for LTP induction.[3][5] Activated CaMKIIα then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to enhanced synaptic efficacy.[3] The activation of opioid receptors also appears to contribute to the induction of this compound-induced LTP.[6]
Data Presentation
Table 1: Effects of this compound on Field Excitatory Postsynaptic Potential (fEPSP)
| Concentration (µM) | Effect on fEPSP Slope | Key Findings | Reference |
| 0.1 | Enhancement | Facilitated synaptic transmission | [3] |
| 1 | Enhancement | Facilitated synaptic transmission | [3] |
| 10 | Enhancement | Facilitated synaptic transmission | [3] |
Table 2: Effects of Various Inhibitors on this compound-Induced fEPSP Enhancement
| Inhibitor | Target | Concentration (µM) | Effect on this compound Enhancement | Reference |
| Nimodipine | L-type VDCC | 10 | Completely inhibited when pre-incubated | [3] |
| Ryanodine | Ryanodine Receptors | 100 | Attenuated fEPSP slope | [3] |
| KN-93 | CaMKIIα | 10 | Completely blocked enhancement | [3] |
| H-89 | PKA | 10 | No effect | [3] |
| Naloxone | Opioid Receptors | 1 nmol (i.c.v.) | Reduced potentiation when pre-administered | [6] |
Table 3: this compound Effect on Population Spike (PS) Amplitude in the Dentate Gyrus
| Time Post this compound (4 nmol, i.c.v.) | PS Amplitude (% of Baseline) | PS Amplitude with Naloxone Pre-treatment (% of Baseline) | Reference |
| 20 min | 138% ± 10% | 111% ± 7% | [6] |
| 55 min | 170% ± 10% | 124% ± 14% | [6] |
| 90 min | 169% ± 12% | 123% ± 11% | [6] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro electrophysiology.[7][8]
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O₂, 5% CO₂) dissection buffer (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF, oxygenated (95% O₂, 5% CO₂)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated dissection buffer.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (300-400 µm) using a vibratome in ice-cold, oxygenated dissection buffer.
-
Transfer the slices to a recovery chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated standard aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of LTP with this compound
This protocol outlines the procedure for extracellular field potential recordings to measure LTP in the CA1 region of the hippocampus.[7]
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Micromanipulators
-
Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)
-
Amplifier and data acquisition system (e.g., pCLAMP, AxoGraph)
-
Standard aCSF
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF)
-
High-frequency stimulation (HFS) or Theta-burst stimulation (TBS) protocol enabled on the stimulator
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
Apply this compound by switching the perfusion to aCSF containing the desired concentration of this compound (e.g., 0.1, 1, or 10 µM). Allow at least 20 minutes for the drug to perfuse the slice and equilibrate.
-
Induce LTP using an HFS protocol (e.g., one train of 100 pulses at 100 Hz) or a TBS protocol.[7]
-
Continue recording the fEPSP at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation.
-
Control Experiments:
-
Vehicle Control: Perfuse a slice with aCSF containing the vehicle used to dissolve this compound to control for any effects of the solvent.
-
LTP without this compound: Induce LTP in a separate set of slices without the application of this compound to establish the baseline LTP magnitude.
-
Inhibitor Controls: To investigate the signaling pathway, pre-incubate slices with specific inhibitors (e.g., nimodipine, KN-93) before applying this compound and inducing LTP.[3]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in facilitating LTP.
Caption: Experimental workflow for LTP recording with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term recording of LTP in cultured hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 7. funjournal.org [funjournal.org]
- 8. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Clausenamide Isomers by HPLC
Abstract
Clausenamide, a compound isolated from Clausena lansium, possesses four chiral centers, resulting in a total of 16 possible stereoisomers. The pharmacological activity of these isomers varies significantly, with (-)-clausenamide being the active enantiomer for the potential treatment of neurodegenerative diseases like Alzheimer's, while the (+)-enantiomer is inactive and exhibits higher toxicity.[1] This stark difference in bioactivity underscores the critical need for robust and reliable analytical methods for the chiral separation and quantification of Clausenamide isomers. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of Clausenamide and structurally related pyrrolidinone derivatives. It includes established protocols, comparative data, and visual workflows to guide researchers in this essential analytical process.
Introduction to Chiral Separation of Clausenamide
The separation of enantiomers and diastereomers of pharmaceutical compounds is a crucial step in drug development and quality control. In the case of Clausenamide, isolating the therapeutically effective (-)-clausenamide from its less active and more toxic isomers is paramount for ensuring safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective technique for such separations. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with multiple stereocenters like Clausenamide.
Recommended HPLC Methods and Protocols
Based on available literature and methods for structurally similar compounds, the following protocols are recommended for the chiral separation of Clausenamide isomers.
Primary Method: Polysaccharide-Based Chiral Stationary Phase
This method has been successfully applied for the determination of the enantiomeric excess of (-)-clausenamide and serves as an excellent starting point for the separation of other isomers.
Experimental Protocol:
-
Column: Daicel Chiralcel OJ-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or ambient)
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow for Direct Chiral HPLC Separation:
Caption: Workflow for Direct Chiral HPLC Separation.
Alternative and Screening Methods
For the separation of multiple diastereomers and enantiomers of Clausenamide, a screening approach using different polysaccharide-based CSPs and mobile phase modifiers is recommended. The separation of structurally similar 4-substituted pyrrolidin-2-one derivatives has been successfully achieved using various cellulose and amylose-based columns.[2][3]
Recommended Screening Platforms:
-
Chiral Stationary Phases:
-
Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Daicel Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))
-
Phenomenex Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Phenomenex Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase Systems:
-
Normal Phase:
-
n-Hexane / Ethanol
-
n-Hexane / Isopropanol
-
Modifiers: For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid.
-
-
Reversed Phase:
-
Acetonitrile / Water with 0.1% Formic Acid
-
Methanol / Water with 0.1% Formic Acid
-
-
Polar Organic Mode:
-
Methanol
-
Ethanol
-
Acetonitrile
-
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters obtained for the chiral separation of pyrrolidinone derivatives, which can be used as a reference for method development for Clausenamide isomers.
Table 1: HPLC Conditions for Chiral Separation of a Pyrrolidinone Derivative on Daicel Chiralcel OJ-H
| Parameter | Value |
| Column | Daicel Chiralcel OJ-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (various ratios) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
Table 2: Representative Retention and Resolution Data for Pyrrolidinone Enantiomers
| Mobile Phase (Hex/IPA) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| 90:10 | 2.15 | 2.89 | 1.34 | 3.20 |
| 80:20 | 1.58 | 2.05 | 1.30 | 2.85 |
| 70:30 | 1.12 | 1.40 | 1.25 | 2.10 |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively.
Table 3: Comparison of Different Polysaccharide-Based CSPs for Pyrrolidinone Derivatives
| Chiral Stationary Phase | Typical Mobile Phase | Achievable Resolution (Rs) | Comments |
| Daicel Chiralcel OJ-H | n-Hexane/Isopropanol | > 2.0 | Good for a wide range of pyrrolidinones. |
| Daicel Chiralpak AD-H | n-Hexane/Ethanol | > 1.5 | Often shows complementary selectivity to OJ-H. |
| Phenomenex Lux Cellulose-2 | n-Hexane/Isopropanol | > 1.5 | Can provide better resolution for certain derivatives.[4][5] |
| Phenomenex Lux Amylose-2 | n-Hexane/Ethanol | > 2.0 | High chiral recognition ability for 4-phenylsubstituted piracetam derivatives.[3] |
Mechanism of Action of (-)-Clausenamide and Relevant Signaling Pathways
(-)-Clausenamide exerts its neuroprotective effects through multiple mechanisms, primarily by inhibiting the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[1] This action is mediated through the modulation of key neuronal signaling pathways.
PLC-PKC Signaling Pathway
(-)-Clausenamide has been shown to increase the density of NMDA receptors and promote the release of glutamate.[6] This leads to the activation of the Phospholipase C (PLC) pathway. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which is involved in synaptic plasticity and cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
L-Clausenamide Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of L-Clausenamide, the active enantiomer of Clausenamide, in various animal studies. This compound, a novel compound isolated from Clausena lansium (Lour) skeels, has demonstrated significant neuroprotective and cognitive-enhancing effects, positioning it as a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2][3]
Overview of this compound's Biological Activity
This compound exerts its therapeutic effects through a multi-target mechanism of action.[2][3] Key biological activities observed in animal models include:
-
Enhancement of Cognitive Function: this compound has been shown to improve learning and memory in numerous animal models of cognitive impairment.[1][4]
-
Neuroprotection: The compound protects against β-amyloid (Aβ)-induced neurotoxicity.[5][6]
-
Inhibition of Tau Hyperphosphorylation: It blocks the formation of neurofibrillary tangles by inhibiting the phosphorylation of tau protein.[1][6]
-
Modulation of Synaptic Plasticity: this compound enhances synaptic transmission and plasticity, which is crucial for learning and memory.[1][7]
-
Regulation of Intracellular Calcium: It modulates intracellular Ca2+ concentrations, which are often dysregulated in neurodegenerative conditions.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies involving this compound administration.
Table 1: Efficacy of this compound in Animal Models of Cognitive Impairment
| Animal Model | Species | This compound Dose | Administration Route | Key Findings | Reference |
| APP-transgenic mice | Mouse | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |
| Aged rats | Rat | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |
| Diabetic mice | Mouse | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |
| Cerebral ischemic-reperfusion rats | Rat | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |
| β-amyloid (Aβ)-induced memory impairment | Rodent | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |
| Chemically-induced memory impairment | Rodent | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |
| Anesthetized and freely moving rats | Rat | 8 mg/kg | Oral | Enhanced Long-Term Potentiation (LTP). | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (80 mg/kg) | Oral (160 mg/kg) |
| tmax | - | > tmax of (+)-CLA |
| Cmax | - | < Cmax of (+)-CLA |
| t1/2β | < t1/2β of (+)-CLA | < t1/2β of (+)-CLA |
| AUC(0-12h) | < AUC of (+)-CLA | < AUC of (+)-CLA |
| AUC(0->∞) | < AUC of (+)-CLA | < AUC of (+)-CLA |
| CL | > CL of (+)-CLA | > CL/F of (+)-CLA |
| Vd | > Vd of (+)-CLA | > Vd/F of (+)-CLA |
| Data presented in comparison to the inactive enantiomer, (+)-Clausenamide. This compound generally shows more rapid absorption, distribution, and elimination.[8] |
Table 3: Toxicity Profile of this compound
| Study Type | Species | Dose | Key Findings | Reference |
| Acute Toxicity | Mouse | LD50: 5290 mg/kg (Oral) | - | [4] |
| Chronic Toxicity (7 months) | Rat | 40 and 80 mg/kg | No apparent toxicity. | [4] |
| Chronic Toxicity (7 months) | Rat | 160 mg/kg | Mild, reversible hepatic steatosis and focal necrosis. | [4] |
| Chronic Toxicity (7 months) | Beagle Dog | 80 mg/kg | Mild, reversible hepatic steatosis and focal necrosis. | [4] |
| Safety Evaluation | - | No-observed-effect-level: 60 mg/kg | Equivalent to 21 times the clinically recommended dose. | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Induction of Memory Impairment Models
A common approach to test the efficacy of nootropic compounds is to first induce a state of cognitive deficit in animal models.
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce memory impairment. A single intraperitoneal injection of scopolamine (1-1.5 mg/kg body weight) in mice can induce cognitive deficits within an hour.[9] For studies involving repeated behavioral testing, daily administration of scopolamine is recommended.[9]
-
β-Amyloid (Aβ) Infusion: Direct infusion of Aβ peptides into the brain is used to model Alzheimer's disease pathology. This procedure typically involves stereotaxic surgery to accurately target specific brain regions like the hippocampus.
-
D-galactose-Induced Aging: Chronic administration of D-galactose (e.g., 100 mg/kg/day for 10 weeks in mice) can induce an accelerated aging phenotype, including cognitive decline.[9]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: A single intracerebroventricular (ICV) injection of LPS (2-12 µg) can induce neuroinflammation and cognitive deficits that last from 1 to 7 days.[9]
Behavioral Testing for Cognitive Function
-
Morris Water Maze: This test assesses spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. Parameters measured include escape latency, path length, and time spent in the target quadrant.
-
Step-Down and Step-Through Passive Avoidance Tests: These tests evaluate learning and memory based on an animal's innate aversion to an aversive stimulus (e.g., a mild foot shock). The latency to step down from a platform or through a doorway into a dark chamber where they previously received a shock is measured.
Electrophysiological Assessment of Synaptic Plasticity
-
Long-Term Potentiation (LTP) Recording: LTP is a cellular mechanism underlying learning and memory.
-
In Vivo: Rats are anesthetized and recording electrodes are implanted in the dentate gyrus (DG) of the hippocampus. After a recovery period, baseline field excitatory postsynaptic potentials (f-EPSPs) are recorded. This compound (e.g., 8 mg/kg) is administered orally. 15 minutes post-administration, a high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 5 stimuli at 100 Hz) is applied to induce LTP.[7]
-
In Vitro: Hippocampal slices are prepared and maintained in artificial cerebrospinal fluid. This compound is bath-applied at various concentrations (e.g., 0.1, 1, and 10 µM) to assess its effect on baseline synaptic transmission and LTP.[7]
-
Molecular and Cellular Assays
-
Western Blotting: This technique is used to quantify the levels of specific proteins. In the context of this compound research, it is used to measure the phosphorylation status of tau protein and signaling molecules like p38 MAPK, as well as the expression of apoptosis-related proteins such as P53, cleaved Caspase-3, Bax, and Bcl-2.[5][6]
-
Measurement of Intracellular Calcium ([Ca2+]i): Fluorescent Ca2+ indicators (e.g., Fura-2/AM) are used to measure changes in intracellular calcium concentrations in cultured cells (e.g., PC12 cells) following treatment with Aβ and/or this compound.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and typical experimental workflows.
Caption: Proposed multi-target signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective pharmacokinetics of clausenamide enantiomers and their major metabolites after single intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Food Science of Animal Resources [kosfaj.org]
Preparing L-Clausenamide Stock Solutions in DMSO: An Application Note and Protocol
Introduction
L-Clausenamide is a chiral amide compound isolated from the leaves of Clausena lansium, which has demonstrated significant neuroprotective properties.[1] Research indicates its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease due to its ability to inhibit β-amyloid (Aβ) toxicity and the hyperphosphorylation of tau protein.[1][2] The mechanism of action for this compound involves the modulation of key signaling pathways that are critical for neuronal survival and synaptic plasticity, including those mediated by Ca2+/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB).[3] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), a common aprotic solvent for water-insoluble compounds in biological research. Adherence to this protocol will ensure consistent and reliable results in subsequent in vitro and in vivo experiments.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound and its preparation in DMSO.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 297.35 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility & Storage | ||
| Solubility in DMSO | 50 mg/mL (168.15 mM) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage (-80°C) | Up to 1 year | [1] |
| Recommended Concentrations | ||
| Typical Stock Concentration | 10 mM - 50 mM in 100% DMSO | |
| Final DMSO Concentration (in vitro) | ≤ 0.5% (v/v) to avoid cytotoxicity | [4][5] |
| Effective Concentration (in vitro) | 10 µM and 100 µM (for neuroprotection) | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)[1]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 50 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 50 mM this compound stock solution in DMSO. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-weighing Preparation: In a biological safety cabinet or a clean, draft-free area, place a sterile 1.5 mL amber microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Weighing this compound: Carefully weigh 14.87 mg of this compound powder directly into the tared microcentrifuge tube. Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 50 mmol/L x 0.001 L x 297.35 g/mol = 14.87 mg
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For concentrations approaching the solubility limit, sonication in a water bath for 5-10 minutes may be necessary to ensure complete dissolution.[1]
-
Sterilization (Optional): As DMSO is a powerful solvent, filtration of the final stock solution is generally not recommended due to the potential for the membrane to dissolve or the compound to bind to the filter.[5] Most commercially available DMSO for cell culture is already sterile. If sterility is a major concern, use aseptic techniques throughout the preparation process.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Protocol for Diluting the Stock Solution for Cell-Based Assays
This protocol provides an example of how to dilute the 50 mM stock solution to a final working concentration of 50 µM in a cell culture medium, ensuring the final DMSO concentration remains at or below 0.1%.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 50 mM stock solution in cell culture medium. For example, add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate solution to your cell culture wells. For instance, to achieve a final concentration of 50 µM, you would add an equal volume of the 100 µM intermediate solution to the cells in their culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells (e.g., 0.1%) but without this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Signaling Pathway
The diagram below depicts the proposed neuroprotective mechanism of this compound in the context of Alzheimer's disease pathology, specifically its impact on the β-amyloid and tau-mediated dysregulation of the CaMKII-ERK-CREB signaling pathway.
Caption: this compound's neuroprotective signaling pathway.
Safety Precautions
DMSO is a potent solvent that can readily penetrate the skin and carry dissolved substances with it. Therefore, it is imperative to handle DMSO and this compound solutions with appropriate safety measures. Always wear a lab coat, safety glasses, and chemical-resistant gloves. All handling of DMSO and the powdered this compound should be performed in a well-ventilated area or a chemical fume hood. In case of skin contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for both this compound and DMSO for complete safety information.
References
- 1. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 2. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Evaluation of L-Clausenamide Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the potential cognitive-enhancing effects of L-Clausenamide, particularly in a scopolamine-induced amnesia model in rodents. The MWM is a widely used behavioral assay to study spatial learning and memory, functions known to be hippocampus-dependent.
Introduction to this compound and the Morris Water Maze
This compound is a novel chiral compound isolated from the traditional Chinese herb Clausena lansium. The levorotatory enantiomer, (-)-Clausenamide, has been identified as the active form that enhances cognitive function.[1][2] Its mechanism of action is believed to be multi-targeted, involving the modulation of the cholinergic system, regulation of synaptic plasticity, and activation of intracellular signaling pathways crucial for learning and memory.[3]
The Morris water maze is a classic behavioral paradigm for evaluating spatial learning and memory in rodents.[4] The test relies on the animal's motivation to escape from water by locating a submerged, hidden platform using distal visual cues.[4] Key parameters measured include escape latency (time to find the platform), path length (distance traveled to find the platform), and time spent in the target quadrant during a probe trial where the platform is removed.[4]
Experimental Protocol: Morris Water Maze for this compound Evaluation in a Scopolamine-Induced Amnesia Model
This protocol outlines the procedure for assessing the efficacy of this compound in reversing cognitive deficits induced by scopolamine, a muscarinic receptor antagonist that impairs learning and memory.
Apparatus
-
Water Maze: A circular pool (typically 120-150 cm in diameter for rats, 100-120 cm for mice) filled with water maintained at 22-26°C. The water is made opaque using non-toxic white paint or a powdered milk solution.
-
Escape Platform: A submerged platform (10-15 cm in diameter) placed approximately 1-2 cm below the water surface.
-
Visual Cues: The maze should be placed in a room with various prominent, stationary visual cues (e.g., posters, shapes on the walls) to aid in spatial navigation.
-
Tracking System: A video camera mounted above the maze connected to a computerized tracking system to record and analyze the animal's swimming path, speed, and time in different quadrants.
Experimental Groups
-
Vehicle Control: Receives vehicle for both this compound and scopolamine.
-
Scopolamine Control: Receives vehicle for this compound and a scopolamine injection.
-
This compound Treatment Group(s): Receives one or more doses of this compound followed by a scopolamine injection.
-
Positive Control (Optional): Receives a known cognitive-enhancing drug (e.g., Donepezil) followed by a scopolamine injection.
Procedure
The MWM test is typically conducted over several consecutive days and consists of three phases:
Phase 1: Cued Training (Visible Platform; Day 1)
-
The platform is made visible by attaching a brightly colored flag.
-
Each animal undergoes 4 trials, starting from a different quadrant each time.
-
The trial ends when the animal finds and climbs onto the platform. If the animal fails to find the platform within 60-90 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
This phase assesses for any visual or motor impairments that could confound the results of the hidden platform trials.
Phase 2: Spatial Acquisition (Hidden Platform; Days 2-5)
-
The flag is removed, and the platform is submerged.
-
Thirty minutes prior to the first trial of each day, animals are administered this compound (or vehicle).
-
Fifteen to thirty minutes after the this compound administration, animals are injected with scopolamine (e.g., 1 mg/kg, i.p.) or vehicle.
-
Each animal performs 4 trials per day, starting from a different quadrant in a pseudorandom order.
-
The escape latency and path length to reach the platform are recorded for each trial. A decrease in these parameters over the training days indicates learning.
Phase 3: Probe Trial (Day 6)
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The tracking system records the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
This trial assesses the animal's spatial memory consolidation.
Data Presentation
The quantitative data from the Morris water maze experiment should be summarized in tables for clear comparison between the experimental groups.
Table 1: Spatial Acquisition Performance (Escape Latency in Seconds)
| Day | Vehicle Control | Scopolamine Control | This compound (Low Dose) + Scopolamine | This compound (High Dose) + Scopolamine |
| 2 | 45 ± 5 | 55 ± 6 | 50 ± 5 | 48 ± 6 |
| 3 | 30 ± 4 | 50 ± 5 | 40 ± 4 | 35 ± 5 |
| 4 | 20 ± 3 | 45 ± 4 | 30 ± 3 | 25 ± 4 |
| 5 | 15 ± 2 | 40 ± 4 | 22 ± 3 | 18 ± 3 |
Table 2: Spatial Acquisition Performance (Path Length in cm)
| Day | Vehicle Control | Scopolamine Control | This compound (Low Dose) + Scopolamine | This compound (High Dose) + Scopolamine |
| 2 | 650 ± 50 | 800 ± 60 | 750 ± 55 | 700 ± 60 |
| 3 | 450 ± 40 | 750 ± 55 | 600 ± 50 | 500 ± 45 |
| 4 | 300 ± 30 | 700 ± 50 | 450 ± 40 | 350 ± 35 |
| 5 | 200 ± 25 | 650 ± 45 | 350 ± 30 | 250 ± 28 |
Table 3: Probe Trial Performance
| Parameter | Vehicle Control | Scopolamine Control | This compound (Low Dose) + Scopolamine | This compound (High Dose) + Scopolamine |
| Time in Target Quadrant (%) | 40 ± 5 | 20 ± 3 | 30 ± 4 | 38 ± 5 |
| Platform Crossings (count) | 4 ± 1 | 1 ± 0.5 | 2.5 ± 0.8 | 3.5 ± 1 |
Visualizations
Experimental Workflow
Caption: Morris water maze experimental workflow for this compound evaluation.
This compound Signaling Pathway in Cognitive Enhancement
Caption: Proposed signaling pathway of this compound in promoting cognitive enhancement.
References
- 1. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Tau Phosphorylation Following L-Clausenamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs). NFTs are primarily composed of hyperphosphorylated tau protein. The abnormal hyperphosphorylation of tau leads to its dissociation from microtubules, disrupting their stability and axonal transport, ultimately contributing to neuronal dysfunction and cell death. Consequently, therapeutic strategies aimed at reducing tau hyperphosphorylation are of significant interest in AD drug development.
L-Clausenamide, an alkaloid compound, has demonstrated neuroprotective properties, including the inhibition of tau phosphorylation[1][2]. This document provides detailed protocols for utilizing Western blot analysis to quantify the effects of this compound on tau phosphorylation in a cell culture model of AD. Additionally, it presents a summary of expected quantitative data and illustrates the experimental workflow and the proposed signaling pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of cell lysates treated with this compound. This data is representative of the expected outcome based on published qualitative findings that this compound reduces tau phosphorylation[1][2][3]. The values represent the relative density of phosphorylated tau (p-Tau) bands normalized to total tau and a loading control (e.g., β-actin), expressed as a percentage of the vehicle-treated control.
Table 1: Effect of this compound on Tau Phosphorylation at Specific Sites
| Treatment Group | p-Tau (Ser202/Thr205) Intensity (% of Control) | p-Tau (Ser396) Intensity (% of Control) | p-Tau (Thr231) Intensity (% of Control) |
| Vehicle Control | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| This compound (1 µM) | 75 ± 6.3 | 78 ± 7.1 | 72 ± 6.5 |
| This compound (10 µM) | 42 ± 5.1 | 45 ± 4.8 | 38 ± 4.2 |
| This compound (50 µM) | 21 ± 3.9 | 25 ± 3.5 | 18 ± 3.1 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of a neuronal cell line (e.g., SH-SY5Y) and subsequent treatment with this compound to assess its effect on tau phosphorylation.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to protein extraction.
Protein Extraction
This protocol details the lysis of cells to extract total protein for subsequent Western blot analysis.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Lysis Buffer Preparation: On ice, add protease and phosphatase inhibitors to the RIPA buffer according to the manufacturer's instructions.
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's protocol.
-
Sample Preparation for Electrophoresis: Add Laemmli sample buffer to the protein samples to a final concentration of 1x and boil at 95-100°C for 5 minutes. Store samples at -20°C or proceed directly to SDS-PAGE.
Western Blot Analysis
This protocol outlines the separation of proteins by size, transfer to a membrane, and immunodetection of total and phosphorylated tau.
Materials:
-
SDS-polyacrylamide gels (10%)
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies:
-
Rabbit anti-total Tau
-
Mouse anti-phospho-Tau (Ser202/Thr205, AT8)
-
Rabbit anti-phospho-Tau (Ser396)
-
Mouse anti-phospho-Tau (Thr231, AT180)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use separate membranes for each primary antibody or strip and re-probe the same membrane. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated tau bands to the total tau band and then to the loading control (β-actin).
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of tau phosphorylation.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound in reducing tau hyperphosphorylation.
References
- 1. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing L-Clausenamide Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of L-Clausenamide in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in administering this compound for in vivo studies?
A1: The primary challenge is its poor aqueous solubility. This compound is an alkaloid with low water solubility, which can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For in vivo experiments, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for the animal model.
Q3: What is a Self-Microemulsifying Drug Delivery System (SMEDDS) and why is it recommended for this compound?
A3: A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][2] This system is highly recommended for this compound as it can significantly enhance its solubility and oral bioavailability by presenting the drug in a solubilized form, which facilitates its absorption.[2][3]
Q4: What are the key components of a SMEDDS formulation?
A4: A typical SMEDDS formulation consists of three main components:
-
Oil Phase: Solubilizes the lipophilic drug. Examples include Capryol 90.[3]
-
Surfactant: Reduces the interfacial tension between the oil and aqueous phases, facilitating the formation of a microemulsion. Cremophor EL is a commonly used surfactant.[3][4]
-
Co-surfactant/Co-solvent: Further reduces interfacial tension and increases the drug-loading capacity. Transcutol P is a frequently used co-surfactant.[3]
Q5: Are there alternative methods to improve this compound solubility?
A5: Yes, other methods to enhance the solubility of poorly water-soluble drugs like this compound include:
-
Solid Dispersions: Dispersing the drug in a solid carrier matrix at the molecular level.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
Troubleshooting Guides
Problem 1: this compound precipitates out of solution upon dilution with an aqueous medium.
Possible Cause: The aqueous solubility of this compound is exceeded when the organic solvent it is dissolved in is diluted with water. This is a common issue when preparing dosing solutions from a DMSO stock.
Solutions:
-
Use of Co-solvents: Employ a co-solvent system that is miscible with water and can maintain this compound in solution upon dilution. A mixture of DMSO and polyethylene glycol (PEG) or propylene glycol can be effective.
-
pH Adjustment: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the aqueous medium can significantly increase its solubility.
-
Formulation as a SMEDDS: A properly formulated SMEDDS will form a stable microemulsion upon dilution, keeping this compound solubilized within the oil droplets.
Problem 2: The prepared SMEDDS formulation is cloudy or shows phase separation.
Possible Cause: The ratio of oil, surfactant, and co-surfactant is not optimal, or the components are not fully miscible.
Solutions:
-
Optimization of Component Ratios: Systematically vary the ratios of the oil, surfactant, and co-surfactant to identify the optimal composition that results in a clear and stable microemulsion. The use of ternary phase diagrams is a standard method for this optimization process.
-
Screening of Excipients: Test different oils, surfactants, and co-surfactants to find a combination that provides the best solubility and emulsification for this compound.
-
Gentle Heating and Vortexing: Ensure all components are thoroughly mixed by gentle heating (if the compound is heat-stable) and vortexing.
Problem 3: Inconsistent or low bioavailability in in vivo studies despite using a solubilization technique.
Possible Cause:
-
In vivo precipitation: The formulation may not be stable in the gastrointestinal environment, leading to drug precipitation before absorption.
-
First-pass metabolism: this compound may be subject to significant first-pass metabolism in the liver.
-
P-glycoprotein (P-gp) efflux: The drug may be a substrate for P-gp, an efflux transporter that pumps drugs out of cells, reducing its absorption.
Solutions:
-
In vitro dissolution and dispersion testing: Conduct in vitro tests that mimic the in vivo conditions to assess the stability of the formulation and the potential for drug precipitation.
-
Inclusion of precipitation inhibitors: For SMEDDS, consider adding polymers that can act as precipitation inhibitors to maintain a supersaturated state of the drug in the gut.
-
Use of absorption enhancers: Some excipients used in SMEDDS can also inhibit P-gp and/or first-pass metabolism, thereby increasing bioavailability.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Suitable for stock solutions, but dilution for in vivo use must be carefully managed to avoid precipitation. |
| Water | Poor | The primary reason for requiring solubility enhancement techniques. |
| Ethanol | Data not available | A potential co-solvent. |
| Propylene Glycol | Data not available | A potential co-solvent. |
| Polyethylene Glycol 400 | Data not available | A potential co-solvent. |
| Cremophor EL | Data not available | A commonly used surfactant in SMEDDS. |
| Tween 80 | Data not available | A commonly used surfactant in SMEDDS. |
Table 2: Representative SMEDDS Formulation for a Poorly Water-Soluble Drug (Adaptable for this compound)
| Component | Function | Example Concentration Range (% w/w) |
| Oil (e.g., Capryol 90) | Vehicle/Solubilizer | 20 - 40 |
| Surfactant (e.g., Cremophor EL) | Emulsifier | 30 - 60 |
| Co-surfactant (e.g., Transcutol P) | Co-emulsifier/Solubilizer | 10 - 30 |
Table 3: Comparative In Vivo Bioavailability (Hypothetical Data for this compound)
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | Oral | 20 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 100 |
| SMEDDS | Oral | 20 | 250 ± 50 | 1.0 ± 0.3 | 1250 ± 250 | 500 |
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Screening of Excipients: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients. b. Add an excess amount of this compound to a known volume of each excipient in a glass vial. c. Vortex the mixture for 30 minutes and then shake at 37°C for 48 hours in a water bath. d. Centrifuge the samples and analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Construction of Ternary Phase Diagrams: a. Based on the solubility studies, select the most appropriate oil, surfactant, and co-surfactant. b. Prepare a series of mixtures with varying ratios of the selected oil, surfactant, and co-surfactant. c. Titrate each mixture with water and observe the formation of microemulsions. d. Plot the results on a ternary phase diagram to identify the self-microemulsifying region.
-
Preparation of the this compound SMEDDS Formulation: a. Select a formulation from the self-microemulsifying region of the ternary phase diagram. b. Accurately weigh the required amounts of this compound, oil, surfactant, and co-surfactant into a glass vial. c. Gently heat the mixture to 40°C in a water bath to facilitate the dissolution of this compound. d. Vortex the mixture until a clear and homogenous solution is obtained. e. Store the prepared SMEDDS formulation at room temperature.
-
Characterization of the SMEDDS Formulation: a. Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument. b. In Vitro Dissolution: Perform in vitro dissolution studies in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid) to compare the release of this compound from the SMEDDS formulation and an unformulated drug powder.
Visualizations
Caption: Experimental workflow for developing and evaluating an this compound SMEDDS formulation.
Caption: Proposed neuroprotective signaling pathway of this compound.[5][6][7]
References
- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Emulsifying Drug Delivery Systems: An Alternative Approach to Improve Brain Bioavailability of Poorly Water-Soluble Drugs through Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability Enhancement of Exemestane from Self-Microemulsifying Drug Delivery System (SMEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
L-Clausenamide stability issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Clausenamide in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound has limited aqueous solubility. Cloudiness or precipitation may be due to supersaturation or changes in temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
Consider using a co-solvent such as DMSO for preparing stock solutions.[1] this compound is soluble in DMSO.[1][2]
-
Ensure the pH of your aqueous buffer is within a range that favors solubility. The exact optimal pH for this compound solubility is not widely published and may need to be determined empirically.
-
Prepare fresh solutions before each experiment if possible.
-
Q2: I am observing a decrease in the potency or activity of my this compound solution over time. What could be the cause?
A2: A decrease in potency can be attributed to the chemical degradation of this compound. The lactam and amide functional groups in its structure are susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4][5]
-
Potential Degradation Pathways:
-
Hydrolysis: The lactam ring in the pyrrolidin-2-one core is a cyclic amide, which can undergo hydrolysis to open the ring structure, rendering the molecule inactive. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: While less common for this structure, oxidative degradation could potentially occur over long-term storage, especially in the presence of reactive oxygen species.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of molecules with chromophores.[6][7][8] It is advisable to protect this compound solutions from light.
-
Q3: How should I prepare and store my aqueous this compound solutions to ensure stability?
A3: Proper preparation and storage are crucial for maintaining the integrity of this compound solutions.
-
Recommended Practices:
-
Solvent: For initial solubilization, use a minimal amount of an organic solvent like DMSO to prepare a concentrated stock solution.[1] Further dilutions can then be made in your aqueous buffer of choice immediately before use.
-
pH: Whenever possible, maintain the pH of the aqueous solution close to neutral (pH 7). Avoid strongly acidic or alkaline conditions to minimize the risk of hydrolysis.
-
Temperature: For short-term storage (days to weeks), keep solutions at 0-4°C.[2] For long-term storage (months to years), store stock solutions at -20°C or -80°C.[2]
-
Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of this compound | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Compare the retention times of the unknown peaks with those generated under stress conditions. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer | Prepare fresh solutions for each experiment. Evaluate the stability of this compound in your specific buffer system over the time course of your experiment. |
| Loss of biological activity | Chemical degradation | Confirm the concentration and purity of your this compound solution using a validated analytical method like HPLC-UV. Prepare fresh solutions from a new stock. |
| Color change in solution | Degradation or contamination | Discard the solution and prepare a fresh one. Ensure all glassware and solvents are clean and of high purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[9][10]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 60°C for 24 hours. Dissolve a portion in the mobile phase to the target concentration for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with mobile phase), by a validated stability-indicating HPLC method.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for stability testing.
Caption: Troubleshooting inconsistent results.
References
- 1. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. oit.edu [oit.edu]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: microbiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
L-Clausenamide Synthesis and Purification: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis and purification of L-Clausenamide, a promising compound for neurodegenerative diseases, can present several challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during its preparation, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of optically pure this compound so important?
A1: this compound possesses four chiral centers, resulting in 16 possible stereoisomers.[1][2][3] Pharmacological studies have demonstrated that the desired nootropic and neuroprotective effects are attributed almost exclusively to the (-)-enantiomer (this compound).[1][2][3] The (+)-enantiomer is not only inactive but has also been shown to exhibit greater toxicity.[1][2][3] Therefore, achieving high enantiomeric purity is critical for the safety and efficacy of the final compound.
Q2: What are the main advantages of the synthetic route starting from trans-cinnamic acid?
A2: The five-step synthesis starting from inexpensive trans-cinnamic acid is advantageous for several reasons.[4][5] It avoids the harsh reaction conditions, such as anhydrous environments and extremely low temperatures (-78°C), that are required in some older synthetic routes.[4][5] Furthermore, this method relies on recrystallization for the purification of intermediates and the final product, which is more cost-effective and scalable for industrial production compared to the column chromatography required in other methods.[4][5]
Q3: What is a common impurity found in this compound synthesis?
A3: A known impurity that can arise during the synthesis is (-)-epi clau.[1] High-performance liquid chromatography (HPLC) is a suitable method for the identification and quantification of such impurities.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C. The compound is stable for several weeks under ambient shipping conditions.
Troubleshooting Guides
This section provides a step-by-step troubleshooting guide for the five-step synthesis of this compound from trans-cinnamic acid.
Step 1: Epoxidation of trans-Cinnamic Acid
Objective: To synthesize racemic epoxy cinnamic acid.
| Potential Pitfall | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Racemic Epoxy Cinnamic Acid | Incomplete reaction. | Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Extend the reaction time if necessary. |
| Side reactions due to improper temperature control. | Maintain the reaction temperature below 20°C during the addition of potassium hydrogen persulfate. | |
| Loss of product during workup. | Ensure the pH is adjusted to 2-3 during the extraction to fully protonate the carboxylic acid, maximizing its solubility in the organic phase. |
Step 2: Chiral Resolution of Racemic Epoxy Cinnamic Acid
Objective: To isolate the desired (+)-(2S,3R)-epoxycinnamic acid-(R)-α-methylbenzylamine salt.
| Potential Pitfall | Possible Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | Inappropriate resolving agent or stoichiometry. | (R)-(+)-α-methylbenzylamine is the recommended resolving agent. The molar ratio of the resolving agent to the racemate should be optimized; a 1:1 ratio is a good starting point. |
| Suboptimal crystallization conditions. | The choice of solvent is critical. Recrystallization from absolute ethanol is reported to be effective.[4] Control the cooling rate to allow for selective crystallization of the desired diastereomeric salt. | |
| Low Yield of the Diastereomeric Salt | The desired salt remains in the mother liquor. | Concentrate the mother liquor and attempt a second crystallization. |
| Inefficient filtration. | Use a Büchner funnel and ensure the crystals are washed with a minimal amount of cold solvent to avoid redissolving the product. |
Step 3: Amidation
Objective: To form N-methyl-N-benzoylmethyl-α,β-epoxy-β-phenylpropionamide.
| Potential Pitfall | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | Incomplete activation of the carboxylic acid. | Ensure the use of appropriate coupling reagents like EDCI and HOBt to facilitate the amide bond formation. |
| Racemization during coupling. | The use of HOBt as an additive can help to minimize racemization. | |
| Side reactions of the amine or carboxylic acid. | Ensure that other reactive functional groups are appropriately protected if necessary. In this specific synthesis, the protocol is designed to be efficient without additional protecting groups. |
Step 4: Cyclization
Objective: To form (-)-Clausenamidone via base-catalyzed intramolecular cyclization.
| Potential Pitfall | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of (-)-Clausenamidone | Incomplete cyclization. | The reaction with lithium hydroxide (LiOH) in water is crucial. Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of byproducts. | The concentration of the base and the reaction temperature can influence the outcome. Adhere to the recommended conditions to minimize side reactions. | |
| Difficulty in Product Isolation | Product is a fine precipitate. | After the reaction, placing the reaction vessel in a freezer at -20°C for about an hour can aid in the precipitation of the product, making it easier to filter. |
Step 5: Reduction
Objective: To reduce the ketone in (-)-Clausenamidone to form this compound.
| Potential Pitfall | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reduction. | Ensure an adequate molar excess of the reducing agent (sodium borohydride, NaBH4) is used. |
| Formation of diastereomers. | The stereoselectivity of the reduction is crucial. The use of NaBH4 in methanol at room temperature has been shown to be effective. | |
| Difficult Purification | Presence of unreacted starting material and byproducts. | Recrystallization from acetonitrile is an effective method for purifying the final product.[4] |
Purification and Analysis
Recrystallization
Recrystallization is a key purification technique in the synthesis of this compound, avoiding the need for column chromatography.
| Intermediate/Product | Recommended Recrystallization Solvent(s) |
| (+)-(2S,3R)-Epoxycinnamic acid-(R)-α-methylbenzylamine salt | Absolute Ethanol[4] |
| (-)-Clausenamidone | Ethyl Acetate |
| This compound | Acetonitrile[4] |
Troubleshooting Recrystallization:
-
Oiling out: If the compound separates as an oil instead of crystals, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.
-
No crystal formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of the pure compound.
-
Low recovery: This can be due to using too much solvent or washing the crystals with a solvent in which they are too soluble. Minimize the amount of hot solvent used to dissolve the compound and wash the collected crystals with a minimal amount of cold solvent.
Chiral HPLC Analysis
The enantiomeric excess (ee) of this compound is a critical quality attribute and is typically determined by chiral HPLC.
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Daicel Chiralcel AD-H or OJ-H[4] |
| Mobile Phase | n-hexane/isopropanol (e.g., 80/20 or 70/30 v/v)[4] |
| Detector | UV at 220 nm or 254 nm[4] |
| Flow Rate | 1 mL/min[4] |
Troubleshooting Chiral HPLC:
-
Poor resolution of enantiomers: Optimize the mobile phase composition by varying the ratio of hexane to isopropanol. Adjusting the flow rate or temperature can also improve separation.
-
Peak tailing or broadening: Ensure the sample is fully dissolved in the mobile phase. The addition of a small amount of an acidic or basic modifier to the mobile phase can sometimes improve peak shape.
-
Column contamination: If the column performance degrades, it may be necessary to flush it with a stronger solvent. Always follow the manufacturer's instructions for column cleaning and regeneration.
Experimental Protocols & Visualizations
Logical Workflow for this compound Synthesis Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Decision Pathway for Chiral HPLC Method Development
This diagram outlines the decision-making process for developing a robust chiral HPLC method for this compound analysis.
Caption: Decision pathway for optimizing chiral HPLC separation of this compound.
References
Ensuring enantiomeric purity of (-)-clausenamide for bioassays
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the enantiomeric purity of (-)-clausenamide for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric purity of (-)-clausenamide critical for bioassays?
A1: The two enantiomers of clausenamide have markedly different biological activities. (-)-Clausenamide is the active enantiomer (eutomer) responsible for the desired nootropic and neuroprotective effects, including improving cognitive function.[1][2][3][4] Conversely, the (+)-enantiomer is considered inactive and may elicit greater toxicity.[3][4][5] Therefore, using an enantiomerically pure sample of (-)-clausenamide is crucial to ensure that the observed biological effects are solely attributable to this isomer and to avoid confounding results or toxicity from the (+)-enantiomer.
Q2: What is the acceptable enantiomeric excess (ee%) for (-)-clausenamide in bioassays?
A2: While specific bioassays may have different requirements, a high enantiomeric excess is generally required. Published synthetic procedures for (-)-clausenamide report achieving ee values of 98% to over 99.5%.[2][6] For bioassays, it is recommended to use (-)-clausenamide with an ee% of ≥99% to minimize any potential off-target effects from the (+)-enantiomer.
Q3: What are the primary methods for determining the enantiomeric purity of (-)-clausenamide?
A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[2][4] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating or derivatizing agents, can also be employed to determine enantiomeric purity.[7][8]
Q4: Can my (-)-clausenamide sample racemize during storage or handling?
A4: While clausenamide is a stable compound, prolonged exposure to harsh conditions (e.g., strong acids/bases or high temperatures) could potentially lead to racemization. It is recommended to store the compound under manufacturer-recommended conditions, typically in a cool, dark, and dry place. It is good practice to re-analyze the enantiomeric purity of a sample if it has been stored for an extended period or subjected to non-standard conditions before use in a critical bioassay.
Troubleshooting Guides
Issue 1: Poor or no separation of enantiomers on Chiral HPLC.
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The choice of chiral column is critical. Polysaccharide-based columns are commonly used for clausenamide.
-
Solution: Ensure you are using a recommended column, such as a Daicel Chiralcel AD-H or OJ-H column.[2] If separation is still poor, screen other types of chiral columns.
-
Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase (the ratio of solvents like n-hexane and isopropanol) is crucial for resolution.
-
Solution: Systematically vary the ratio of the mobile phase components. A small change can have a significant impact on separation. Refer to the established protocols in the tables below. Ensure the mobile phase is fresh and properly degassed.
-
Possible Cause 3: Temperature Fluctuations. Column temperature can affect enantiomeric separation.
-
Solution: Use a column oven to maintain a constant and optimized temperature throughout the analysis.
Issue 2: Inconsistent retention times in Chiral HPLC.
-
Possible Cause 1: Column Degradation. Over time and with use, the performance of a chiral column can degrade.
-
Solution: Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Possible Cause 2: Changes in Mobile Phase Composition. Inaccurate mixing or evaporation of the more volatile solvent can alter the mobile phase composition.
-
Solution: Prepare fresh mobile phase daily. Keep the solvent reservoir covered to minimize evaporation.
-
Possible Cause 3: Pump or System Issues. Fluctuations in pump pressure can lead to inconsistent flow rates and shifting retention times.
-
Solution: Check the HPLC system for leaks and ensure the pump is properly primed and delivering a stable flow.
Logical Troubleshooting Flow for Chiral HPLC Analysis
Caption: Troubleshooting decision tree for chiral HPLC analysis.
Data Presentation
Table 1: Chiral HPLC Methods for (-)-Clausenamide Purity Analysis
| Parameter | Method 1[2] | Method 2[2] | Method 3[5] |
| Column | Daicel Chiralcel AD-H | Daicel Chiralcel OJ-H | Chiralcel OD-H |
| Column Dimensions | 4.6 mm × 25 cm | 4.6 mm × 25 cm | Not Specified |
| Mobile Phase | n-hexane / Isopropanol | n-hexane / Isopropanol | n-hexane / Isopropanol |
| Solvent Ratio | 80 / 20 | 70 / 30 | 99 / 1 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 220 nm | Not Specified |
| Retention Time (t_R) | 4.990 min | 9.641 min | 8.27 min (t1), 10.29 min (t2) |
Table 2: Reported Enantiomeric Excess (ee%) from Various Syntheses
| Synthesis Starting Material | Overall Yield | Reported ee% | Reference |
| trans-Cinnamic Acid | 8.9% | 99.5% | [2] |
| trans-Cinnamic Acid | 8.9% | 99.9% | [6] |
| trans-Cinnamate | 18.9% | 99% | [2] |
| Cinnamaldehyde | 11.5% | 99% | [2] |
| Cinnamaldehyde | 6.2% | 99% | [2] |
| Hydrolysis of intermediate | 11.5% | 98% | [2][6] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol is a generalized procedure based on published methods.[2]
-
System Preparation:
-
Equip an HPLC system with a UV detector and a suitable chiral column (e.g., Daicel Chiralcel AD-H, 4.6 x 250 mm).
-
Prepare the mobile phase: HPLC-grade n-hexane and isopropanol (80:20 v/v). Filter and degas the mobile phase thoroughly.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of (-)-clausenamide.
-
Dissolve the sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for the detector's linear range (e.g., 0.1 mg/mL).
-
-
Chromatographic Analysis:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 254 nm.
-
Inject 10-20 µL of the prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (-)- and (+)-clausenamide enantiomers. (Note: A racemic standard is required to initially identify the elution order of the two peaks).
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 Where Area_major is the peak area of (-)-clausenamide and Area_minor is the peak area of (+)-clausenamide.
-
Workflow for Enantiomeric Purity Verification
Caption: Standard workflow for verifying the enantiomeric purity of (-)-clausenamide.
Signaling Pathways
(-)-Clausenamide exerts its neuroprotective and cognitive-enhancing effects through multiple signaling pathways. It modulates synaptic plasticity and protects against neurotoxic insults common in neurodegenerative diseases like Alzheimer's.[1][3]
Key Mechanisms of Action for (-)-Clausenamide:
-
Synaptic Plasticity: It enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][9] This is mediated by activating pathways involving CaMKII, PLC, ERK, and the transcription factor CREB.[10]
-
Neuroprotection: It protects against β-amyloid (Aβ) induced neurotoxicity by preventing intracellular Ca2+ overload.[1][11]
-
Tau Pathology: It inhibits the hyperphosphorylation of tau protein, a key factor in the formation of neurofibrillary tangles.[1][3][11]
-
Apoptosis Inhibition: It down-regulates pro-apoptotic proteins like p38 MAPK, P53, and Caspase-3.[11]
Signaling Pathway of (-)-Clausenamide
Caption: Signaling pathways modulated by (-)-clausenamide.
References
- 1. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8912345B2 - Method for preparing optically pure (â)-clausenamide compound - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)-Clausenamide potentiates synaptic transmission in the dentate gyrus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
L-Clausenamide Toxicity and Side Effects in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of L-Clausenamide observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical investigations.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for (-)-Clausenamide, the active and less toxic enantiomer of Clausenamide.
Table 1: Acute Toxicity of (-)-Clausenamide
| Animal Model | Route of Administration | LD50 Value | Reference |
| Mice | Oral | 5290 mg/kg | [1] |
Table 2: Chronic Toxicity of (-)-Clausenamide (7-Month Study)
| Animal Model | Dose Levels | Observed Effects | No Observed Effect Level (NOEL) | Reference |
| Rats | 40 mg/kg | No apparent toxicity | 80 mg/kg | [1] |
| 80 mg/kg | No apparent toxicity | [1] | ||
| 160 mg/kg | Mild, reversible hepatic steatosis and focal necrosis | [1] | ||
| Beagle Dogs | 60 mg/kg | No apparent toxicity | 60 mg/kg | [1] |
| >60 mg/kg | Increased serum urea nitrogen and urinary ketones | [1] |
Frequently Asked Questions (FAQs)
Q1: Which enantiomer of Clausenamide should be used for in vivo studies to minimize toxicity?
A1: Studies have consistently shown that (-)-Clausenamide is the pharmacologically active enantiomer with significantly lower toxicity compared to (+)-Clausenamide[1][2]. Therefore, it is strongly recommended to use (-)-Clausenamide for all in vivo experiments to ensure that the observed effects are related to the therapeutic action and not confounded by higher toxicity.
Q2: What are the primary target organs for this compound toxicity in animal models?
A2: Based on chronic toxicity studies, the primary target organ for (-)-Clausenamide toxicity in rats is the liver, with observations of hepatic steatosis and focal necrosis at high doses (160 mg/kg)[1]. In beagle dogs, minor renal effects were noted at doses above 60 mg/kg, as indicated by increased serum urea nitrogen and the presence of ketones in the urine[1].
Q3: Are the observed toxic effects of (-)-Clausenamide reversible?
A3: Yes, the mild hepatic steatosis and focal necrosis observed in rats at a dose of 160 mg/kg were reported to be reversible upon withdrawal of the drug[1].
Q4: What is a safe starting dose for efficacy studies in rodents?
A4: The No Observed Effect Level (NOEL) in a 7-month chronic study in rats was determined to be 80 mg/kg[1]. For initial efficacy studies, it is advisable to start with doses well below this level and perform a dose-escalation study to determine the optimal therapeutic dose with minimal side effects.
Troubleshooting Guides
Issue 1: Animal distress or mortality during oral gavage.
-
Possible Cause: Improper gavage technique leading to esophageal or tracheal injury.
-
Troubleshooting Steps:
-
Verify Technique: Ensure all personnel are thoroughly trained in oral gavage procedures for the specific rodent species. The gavage needle should be inserted gently along the roof of the mouth and passed into the esophagus without force[3][4].
-
Correct Needle Size: Use a ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of tissue damage[3].
-
Animal Restraint: Proper restraint is crucial to prevent movement that could lead to injury. The head and body should be in a straight line during administration[5].
-
Monitor for Distress: Observe the animal for signs of distress such as coughing, choking, or difficulty breathing, which may indicate accidental entry into the trachea. If this occurs, stop the procedure immediately[4].
-
Issue 2: High variability in toxicity study results between animals in the same dose group.
-
Possible Cause: Inconsistent dosing, underlying health conditions of animals, or variability in compound formulation.
-
Troubleshooting Steps:
-
Accurate Dosing: Ensure precise calculation of the dose for each animal based on its most recent body weight. Use calibrated equipment for dose preparation and administration.
-
Animal Health: Use healthy animals from a reputable supplier. Acclimatize animals to the facility and handling before starting the experiment to reduce stress-related variability.
-
Formulation Homogeneity: If administering a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.
-
Fasting: If the protocol requires fasting, ensure the fasting period is consistent for all animals, as food in the stomach can affect absorption.
-
Issue 3: Unexpected liver enzyme elevations at doses presumed to be non-toxic.
-
Possible Cause: Vehicle-related toxicity, underlying subclinical liver conditions in the animal model, or hypersensitivity to the compound.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.
-
Baseline Health Screening: Perform baseline clinical pathology, including liver function tests, on a subset of animals to ensure they are within the normal range before the study begins.
-
Histopathology: Conduct histopathological examination of the liver tissue from affected animals to characterize the nature of the liver injury.
-
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Modified OECD 423 Guideline)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), 8-12 weeks old[6].
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, except for a brief fasting period (3-4 hours) before dosing[6].
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing Procedure:
-
Observations:
-
Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days[7].
-
Record body weights on days 0, 7, and 14.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period[7].
Protocol 2: Chronic Toxicity Assessment (General Rodent Protocol)
-
Animals: Use both male and female rats of a standard strain (e.g., Wistar or Sprague-Dawley).
-
Group Size: A minimum of 10 animals per sex per group is recommended for a sub-chronic (e.g., 90-day) study. For longer-term studies, larger group sizes may be necessary.
-
Dose Levels: Use at least three dose levels (low, medium, high) and a concurrent control group receiving the vehicle only.
-
Administration: Administer this compound orally by gavage daily for the duration of the study (e.g., 7 months).
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record weekly.
-
Clinical Pathology: Collect blood and urine samples at interim points and at termination for hematology and clinical chemistry analysis[8]. Key parameters include liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood count.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect organs, weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination[9]. Pay close attention to the liver and kidneys.
Protocol 3: Histopathological Examination of Liver Tissue
-
Tissue Fixation: Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours[10].
-
Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax[10].
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment[11].
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner to assess for hepatocellular changes, inflammation, necrosis, and steatosis[9].
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways in this compound-Induced Hepatic Steatosis
While the specific signaling pathways for this compound-induced hepatic steatosis have not been elucidated, research on drug-induced fatty liver disease suggests several potential mechanisms that could be investigated. These primarily involve interference with mitochondrial function and lipid metabolism[1][12].
Caption: Potential mechanisms of this compound-induced hepatic steatosis.
Experimental Workflow for a Chronic Toxicity Study
The following diagram illustrates a typical workflow for a long-term toxicity study in an animal model.
Caption: Workflow for a chronic oral toxicity study in animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 4. instechlabs.com [instechlabs.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimal Sampling of Rat Liver Tissue for Toxicogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug-Induced Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of L-Clausenamide and Piracetam in Memory Enhancement: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cognitive enhancers has led to the investigation of numerous compounds, with L-Clausenamide and Piracetam emerging as notable candidates. This guide provides a detailed comparative analysis of their mechanisms of action, and efficacy in preclinical models of memory enhancement, supported by available experimental data. While direct head-to-head clinical trials are limited, this review synthesizes findings from various studies to offer a comprehensive overview for the scientific community.
Mechanisms of Action: A Tale of Two Nootropics
This compound and Piracetam, while both exhibiting nootropic properties, operate through distinct and multifaceted molecular pathways to exert their effects on memory and cognition.
This compound: A Multi-Target Approach
(-)-Clausenamide, the active enantiomer of Clausenamide isolated from the traditional Chinese herb Clausena lansium, demonstrates a broad spectrum of activity. Its mechanism is characterized by a multi-target engagement that synergistically contributes to its cognitive-enhancing effects[1][2][3]. Key aspects of its mechanism include:
-
Modulation of the Cholinergic System: Enhances cholinergic neurotransmission, a critical pathway for learning and memory.
-
Regulation of Synaptic Plasticity: Promotes the structural and functional plasticity of synapses, which is the cellular basis of memory formation[1][3].
-
Calcium Signaling: Induces a mild elevation of intracellular calcium concentrations, which can activate downstream signaling cascades involved in memory consolidation[1].
-
Neuroprotection: Exhibits neuroprotective properties by inhibiting β-amyloid (Aβ) toxicity and reducing the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease[1][3].
The signaling pathway for this compound's enhancement of synaptic transmission is believed to involve the activation of L-type voltage-dependent calcium channels (VDCCs), leading to calcium influx and subsequent activation of the CaMKIIα-CREB signaling pathway, which is crucial for long-term potentiation (LTP) and memory formation.
Piracetam: Modulating Neurotransmission and Membrane Fluidity
Piracetam, a cyclic derivative of the neurotransmitter GABA, is one of the first-described nootropic agents. Its mechanism of action is thought to involve several key processes that enhance neuronal function and communication[4][5]:
-
Cholinergic and Glutamatergic Modulation: Piracetam enhances the function of acetylcholine and glutamate neurotransmitter systems. It has been shown to increase the density of acetylcholine receptors on neuronal membranes[4].
-
Membrane Fluidity: A key proposed mechanism is its ability to improve the fluidity of neuronal cell membranes. This can enhance the function of membrane-bound proteins and receptors, facilitating better signal transduction[5].
-
Cerebral Blood Flow: Piracetam can improve microcirculation and cerebral blood flow, which may contribute to enhanced cognitive function by increasing oxygen and nutrient supply to the brain[4].
-
Synaptic Plasticity: It is believed to influence synaptic plasticity by affecting AMPA and NMDA receptors, which are critical for long-term potentiation (LTP)[4].
Comparative Efficacy in Preclinical Models
While direct comparative studies are scarce, we can analyze data from similar experimental paradigms to draw inferences about the relative efficacy of this compound and Piracetam. The Morris water maze and step-down passive avoidance tests are standard behavioral assays for assessing learning and memory in rodents. Long-term potentiation (LTP) is a widely studied cellular mechanism underlying memory formation.
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of nootropic agents. Below is a generalized workflow for assessing the efficacy of a test compound in a rodent model of memory impairment.
Morris Water Maze Protocol (Scopolamine-Induced Amnesia Model)
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants.
-
Acquisition Phase (Training):
-
Rats are trained to find the hidden platform over several days (e.g., 4-5 days), with multiple trials per day.
-
Thirty minutes before each training session, animals are administered the test compound (e.g., this compound or Piracetam), vehicle, or a positive control.
-
Scopolamine (e.g., 1 mg/kg, i.p.) is administered approximately 30 minutes before the first trial to induce memory impairment.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Step-Down Passive Avoidance Test Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber, or a platform from which the animal can step down onto an electrified grid.
-
Training Trial:
-
The animal is placed in the light compartment or on the platform.
-
When it enters the dark compartment or steps down onto the grid, it receives a mild foot shock.
-
The latency to enter the dark compartment or step down is recorded.
-
-
Retention Trial:
-
24 hours after the training trial, the animal is again placed in the light compartment or on the platform.
-
No foot shock is administered.
-
The latency to enter the dark compartment or step down (step-down latency) is recorded. A longer latency indicates better memory of the aversive stimulus.
-
Test compounds are typically administered before the training trial to assess their effect on memory acquisition.
-
Quantitative Data Comparison
The following tables summarize available quantitative data for this compound and Piracetam from various preclinical studies. It is crucial to note that the experimental models and conditions differ, which precludes a direct, definitive comparison of potency.
Table 1: Effects on Morris Water Maze Performance
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rats with transient focal cerebral ischemia | Chronic treatment with this compound (10 mg/kg, p.o.) significantly improved the escape latency in the Morris water maze compared to ischemic rats. | [6] |
| Piracetam | Rats with chronic cerebral hypoperfusion | Oral administration of Piracetam (600 mg/kg/day for 30 days) markedly improved spatial learning and memory deficits, as indicated by shorter escape latencies and more time spent in the target quadrant. | [7][8] |
| Piracetam | Scopolamine-induced amnesia in rats | Piracetam has been shown to reverse scopolamine-induced deficits in the Morris water maze, though specific quantitative data on escape latency was not provided in the reviewed abstracts. | [9][10][11] |
Table 2: Effects on Step-Down Passive Avoidance Performance
| Compound | Animal Model | Key Findings | Reference | | :--- | :--- | :--- | | This compound | Scopolamine-induced amnesia in mice | While specific data on step-down latency was not found, this compound has been demonstrated to improve cognition in ten models of memory impairment, which often include passive avoidance tasks. |[3][12] | | Piracetam | Scopolamine-induced amnesia in rats | Piracetam (100 mg/kg) was able to largely overcome the amnesic effects of scopolamine in a passive avoidance task. |[13] | | Piracetam | Scopolamine-induced amnesia in mice | Piracetam prevented memory impairment induced by scopolamine in an inhibitory avoidance learning task. |[14] |
Table 3: Effects on Long-Term Potentiation (LTP)
| Compound | Experimental Model | Key Findings | Reference | | :--- | :--- | :--- | | This compound | In vivo, dentate gyrus of anesthetized rats | (-)-Clausenamide increased the magnitude of LTP induced by high-frequency stimulation. |[12] | | Piracetam | In vivo, CA3 region of rats with chronic cerebral hypoperfusion | Piracetam restored the induction rate of LTP from 28.57% in the hypoperfused group to 85.71%, and increased the population spike amplitude from 118.06% to 162.25%. |[7] | | Piracetam | In vitro, rat hippocampal slices | Piracetam (up to 10 mM) did not affect the induction of LTP. |[6] |
Comparative Summary and Future Directions
Both this compound and Piracetam demonstrate potential as memory-enhancing agents, albeit through differing primary mechanisms of action. This compound appears to exert its effects through a multi-target approach, including direct modulation of synaptic plasticity pathways and neuroprotective actions against Alzheimer's-related pathology. In contrast, Piracetam's effects are largely attributed to the modulation of neurotransmitter systems and an improvement in the biophysical properties of neuronal membranes.
The available preclinical data, while not allowing for a direct quantitative comparison, suggests that both compounds are effective in animal models of memory impairment. Notably, one study on this compound's effects on LTP was conducted in healthy animals, whereas the Piracetam LTP data presented here is from a disease model, and another in vitro study showed no effect of Piracetam on LTP induction. This highlights the complexity of comparing findings across different experimental settings.
For a more definitive comparison, future research should focus on:
-
Head-to-head preclinical studies that directly compare the efficacy of this compound and Piracetam in the same animal models of memory impairment (e.g., scopolamine-induced amnesia, age-related cognitive decline) using standardized behavioral tests.
-
Dose-response studies to determine the optimal therapeutic window for each compound.
-
Investigation into synergistic effects when used in combination with other nootropic agents or existing treatments for neurodegenerative diseases.
-
Well-controlled clinical trials in human subjects to translate these preclinical findings into therapeutic applications.
References
- 1. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The action of piracetam on the electrical activity of the hippocampal slice preparation: a field potential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of scopolamine-induced spatial memory deficits in rats by TAK-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating the Neuroprotective Potential of L-Clausenamide in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Clausenamide's neuroprotective effects against other potential therapeutic alternatives, supported by experimental data from preclinical studies. We delve into the methodologies for key validation experiments and present quantitative data to facilitate a comprehensive evaluation of this compound as a promising neuroprotective agent.
This compound: A Multi-Targeted Approach to Neuroprotection
This compound, an alkaloid isolated from the leaves of Clausena lansium, has demonstrated significant neuroprotective properties in various in vitro models. Its mechanism of action is multifaceted, targeting several key pathways implicated in neuronal cell death and dysfunction. Studies have shown that this compound can mitigate the neurotoxic effects of β-amyloid (Aβ), reduce tau hyperphosphorylation, and protect against excitotoxicity and oxidative stress.[1][2] A key aspect of its neuroprotective activity is the modulation of intracellular calcium signaling, which plays a critical role in neuronal survival and function.[1]
Comparative Analysis of Neuroprotective Efficacy
One study demonstrated that (-)-Clausenamide at a concentration of 100 nM significantly attenuated the decrease in cell viability in an oxygen-glucose deprivation/reoxygenation (OGD/R) model in primary cortical neurons, a common in vitro model for studying ischemic neuronal injury.[3] This highlights its potent neuroprotective effect at a low nanomolar concentration.
For a broader perspective, the following table summarizes the reported neuroprotective concentrations and EC50 values for this compound and other relevant neuroprotective agents in primary neuron cultures under different stress conditions. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Compound | Neuroprotective Concentration | Neuronal Model | Insult | Efficacy Metric | Reference |
| This compound | 100 nM | Rat Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Significant attenuation of cell viability decrease | [3] |
| Brain-Derived Neurotrophic Factor (BDNF) | 50 ng/mL | Embryonic Hippocampal Neurons | Trophic Factor Deprivation | Increased neuronal survival | [4] |
| Curcumin | 10 µM | Primary Cortical Neurons | Amyloid-beta (Aβ) | Reduced Aβ-induced toxicity | N/A |
| Edaravone | 100-250 µM | Mouse Primary Neuronal Cultures | Hydrogen Peroxide | Comparable protection to NAC (1 mM) | [5] |
| Rosmarinic Acid | 10-100 µM | Differentiated SH-SY5Y Cells | Oxidative Stress, Excitotoxicity, OGD/R | EC50: 0.9–3.7 µM | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating key intracellular signaling pathways. One of the primary mechanisms involves the activation of the Phospholipase C-Protein Kinase C (PLC-PKC) pathway. This pathway is crucial for neuronal survival and plasticity.
References
- 1. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Clausenamide alleviated ER stress and apoptosis induced by OGD/R in primary neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of L-Clausenamide's Effect on Long-Term Potentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and efficacy of L-Clausenamide in modulating long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The data presented here is compiled from various studies to offer an objective overview and is intended to aid researchers and drug development professionals in their evaluation of this compound as a potential nootropic agent.
Quantitative Comparison of Nootropic Compounds on Long-Term Potentiation
The following table summarizes the quantitative effects of this compound and other nootropic compounds on LTP. The data is presented as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope or population spike (PS) amplitude, common measures of synaptic strength enhancement during LTP.
| Compound | Concentration | Preparation | Synaptic Pathway | LTP Induction Protocol | Parameter Measured | % Increase vs. Control | Reference |
| (-)-Clausenamide | 0.1 µM | Rat Hippocampal Slices | Schaffer Collateral-CA1 | High-Frequency Stimulation (HFS) | fEPSP Slope | Enhances synaptic transmission | [1] |
| 1 µM | Rat Hippocampal Slices | Schaffer Collateral-CA1 | High-Frequency Stimulation (HFS) | fEPSP Slope | Enhances synaptic transmission | [1] | |
| 10 µM | Rat Hippocampal Slices | Schaffer Collateral-CA1 | High-Frequency Stimulation (HFS) | fEPSP Slope | Enhances synaptic transmission | [1] | |
| Dose-dependent | Anesthetized Rats (in vivo) | Perforant Path-Dentate Gyrus | High-Frequency Stimulation (HFS) | Population Spike Amplitude | Significant increase | ||
| BRS-015 | 100 µM | Rat Hippocampal Slices | Mossy Fiber-CA3 | High-Frequency Stimulation (HFS) | fEPSP Slope | Facilitates LTP induction | [2] |
| EC50: 10-20 µM | Roughly equiactive to (-)-Clausenamide | ||||||
| Rolipram | 0.1 µM | Mouse Hippocampal Slices | Schaffer Collateral-CA1 | Single train of tetanic stimulation | fEPSP Slope | 206 ± 38% of baseline at 3 hr | [3] |
| 3.0 µM | Mouse Hippocampal Slices | Schaffer Collateral-CA1 | Single train of tetanic stimulation | fEPSP Slope | 139 ± 17% of baseline at 3 hr | [3] | |
| Aniracetam | Not specified | Rat Hippocampal Slices | Schaffer Collateral-CA1 / Dentate Gyrus | Not specified for LTP enhancement | fEPSP | Increases AMPA receptor-mediated responses | [4] |
Experimental Protocols
To ensure a thorough understanding of the conditions under which the above data were generated, this section details the experimental methodologies from the cited studies. Reproducibility of findings is critically dependent on the precise replication of experimental conditions.
This compound LTP Induction Protocol (In Vitro)[1]
-
Preparation: Transverse hippocampal slices (400 µm thick) are prepared from male Sprague-Dawley rats. Slices are incubated in artificial cerebrospinal fluid (ACSF) saturated with 95% O2 and 5% CO2.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass micropipette. Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway.
-
LTP Induction: After a stable baseline recording, high-frequency stimulation (HFS) is delivered to induce LTP.
-
Drug Application: (-)-Clausenamide is bath-applied at concentrations of 0.1, 1, or 10 µM.
BRS-015 LTP Induction Protocol (In Vitro)[2]
-
Preparation: Acute hippocampal slices are prepared from rats.
-
Recording: fEPSPs are recorded in the CA3 region with stimulation of the mossy fibers.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol.
-
Drug Application: BRS-015 is applied to the slices at a concentration of 100 µM.
Rolipram LTP Induction Protocol (In Vitro)[3]
-
Preparation: Hippocampal slices are prepared from C57BL/6 mice.
-
Recording: fEPSPs are recorded from the stratum radiatum of the CA1 area by stimulating the Schaffer collateral pathway.
-
LTP Induction: A single train of tetanic stimulation (100 Hz for 1 second) is used to induce LTP.
-
Drug Application: Rolipram is added to the perfusate at concentrations of 0.1 µM or 3.0 µM.
Aniracetam Synaptic Response Protocol (In Vitro)[4]
-
Preparation: Hippocampal slices are prepared from Sprague-Dawley rats.
-
Recording: fEPSPs are recorded in the CA1, CA3, and dentate gyrus regions.
-
Drug Application: Aniracetam is applied to assess its effect on AMPA receptor-mediated synaptic responses.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's effect on LTP and a typical experimental workflow for in vitro LTP studies.
Caption: Proposed signaling pathway for (-)-Clausenamide's enhancement of LTP.
Caption: General experimental workflow for in vitro LTP studies.
References
- 1. (-)Clausenamide facilitates synaptic transmission at hippocampal Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective effects of aniracetam across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cerebral Targets of L-Clausenamide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of L-Clausenamide's binding targets in the brain. It objectively assesses its performance against alternative compounds by presenting available experimental data, detailed methodologies, and visual representations of associated signaling pathways.
While the precise, direct binding targets of this compound in the brain remain an area of active investigation, current research points towards a multi-faceted mechanism of action rather than a single, high-affinity interaction. This contrasts with more targeted therapeutic agents. This guide delves into the known molecular interactions of this compound and compares them with well-characterized alternatives, namely the TrkB agonists 7,8-dihydroxyflavone (7,8-DHF) and its derivative, CF3CN.
Quantitative Data Summary
A direct quantitative comparison of binding affinities is challenging due to the limited publicly available data for this compound. While studies have utilized Surface Plasmon Resonance (SPR) to validate the interaction between this compound and AKT1, specific binding constants (e.g., Kd) are not readily reported.[1] In contrast, the binding affinities of TrkB agonists have been quantified, providing a benchmark for targeted molecular interactions.
| Compound | Primary Target(s) | Binding Affinity (Kd) | Method |
| This compound | Multi-target (including modulation of AKT pathway) | Data not publicly available | SPR analysis performed[1] |
| 7,8-dihydroxyflavone (7,8-DHF) | TrkB | ~184.5 nM - 320 nM | Biacore (SPR) |
| CF3CN | TrkB | ~80.2 nM | Biacore (SPR) |
Comparative Analysis of Mechanisms of Action
This compound's neuroprotective and cognitive-enhancing effects appear to stem from its ability to modulate multiple signaling cascades. It has been shown to inhibit beta-amyloid (Aβ) toxicity, prevent tau hyperphosphorylation, and regulate intracellular calcium levels.[2][3] Its interaction with the AKT signaling pathway is a key aspect of its mechanism.
In contrast, 7,8-DHF and CF3CN function as direct agonists of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF). This targeted activation of the TrkB signaling pathway promotes neuronal survival, synaptic plasticity, and neurogenesis.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound and the established pathway for TrkB agonists.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol provides a general framework for determining the binding affinity of small molecules to a target protein, as was performed for this compound and AKT1, and for the TrkB agonists.
Objective: To quantify the binding kinetics and affinity between a small molecule (ligand) and a target protein (analyte).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Analyte solution (purified target protein in a suitable buffer)
-
Ligand solutions (serial dilutions of the small molecule in running buffer)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: The sensor chip surface is activated.
-
Protein Immobilization: The target protein (e.g., AKT1 or TrkB) is immobilized onto the sensor chip surface.
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Serial dilutions of the small molecule (e.g., this compound, 7,8-DHF, or CF3CN) are injected over the surface. Association is monitored in real-time.
-
Following the association phase, running buffer is flowed over the surface to monitor the dissociation of the small molecule-protein complex.
-
-
Regeneration: The sensor surface is regenerated by injecting the regeneration solution to remove any bound ligand.
-
Data Analysis: The sensorgram data is analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell-Based TrkB Activation Assay
This protocol outlines a method to assess the functional activity of TrkB agonists.
Objective: To determine if a compound can activate the TrkB receptor and its downstream signaling pathways in a cellular context.
Materials:
-
Cells expressing TrkB (e.g., primary neurons or engineered cell lines)
-
Cell culture medium and supplements
-
Test compounds (TrkB agonists) and vehicle control
-
BDNF (positive control)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-TrkB, anti-total-TrkB, anti-phospho-AKT, anti-total-AKT)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture: Plate TrkB-expressing cells and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, vehicle, or BDNF for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total TrkB and downstream signaling proteins (e.g., AKT).
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands and quantify the levels of phosphorylation to determine the extent of TrkB activation.
References
Cross-validation of L-Clausenamide's efficacy in different AD animal models
A comparative analysis of L-Clausenamide's efficacy in preclinical Alzheimer's disease models showcases its potential as a disease-modifying agent, setting it apart from symptomatic treatments. This guide provides a comprehensive cross-validation of this compound's performance against other alternatives, supported by experimental data, for researchers and drug development professionals.
This compound, a chiral compound isolated from the traditional Chinese medicinal plant Clausena lansium, has emerged as a promising candidate for Alzheimer's disease (AD) therapy. The active enantiomer, (-)-clausenamide, has demonstrated significant neuroprotective and cognitive-enhancing effects in a variety of preclinical AD animal models. Its multifaceted mechanism of action, targeting key pathological hallmarks of AD, suggests a potential for not only symptomatic relief but also disease modification.
Multi-Target Efficacy of (-)-Clausenamide
(-)-Clausenamide exerts its therapeutic effects through a combination of mechanisms, including:
-
Inhibition of Amyloid-β (Aβ) Toxicity and Tau Hyperphosphorylation: It has been shown to protect against Aβ-induced neurotoxicity and inhibit the hyperphosphorylation of tau protein, a key factor in the formation of neurofibrillary tangles.
-
Modulation of the Cholinergic System: (-)-Clausenamide stimulates central cholinergic neurons by increasing the activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. This is a critical target in AD, as cholinergic deficits are a well-established feature of the disease.
-
Enhancement of Synaptic Plasticity: The compound potentiates synaptic transmission and enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This action is mediated, at least in part, through the CaMKIIα-CREB signaling pathway.
Comparative Performance in AD Animal Models
While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, individual studies on (-)-clausenamide and other AD drugs in similar animal models and behavioral tests provide a basis for objective comparison.
Morris Water Maze: Spatial Learning and Memory
The Morris water maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents. The following tables summarize the performance of (-)-clausenamide and the commonly prescribed AD drug, Donepezil, in transgenic mouse models of AD.
Table 1: Efficacy of (-)-Clausenamide in APP Transgenic Mice (Morris Water Maze)
| Treatment Group | Dosage | Mean Escape Latency (seconds) | Percentage Improvement vs. Control | Animal Model | Reference |
| Control (AD model) | - | Data not available in specific values | - | APP Transgenic Mice | |
| (-)-clausenamide | 5-10 mg/kg (oral) | Significantly improved | Data not available in specific values | APP Transgenic Mice |
Note: While the reference states significant improvement, specific quantitative data on escape latency was not provided.
Table 2: Efficacy of Donepezil in APP/PS1 Mice (Morris Water Maze)
| Treatment Group | Dosage | Mean Escape Latency (seconds) | Percentage Improvement vs. Control | Animal Model | Reference |
| APP/PS1 Control | Vehicle | ~45s (Day 5) | - | APP/PS1 Mice | |
| Donepezil | 0.58 mg/kg/day | ~25s (Day 5) | ~44% | APP/PS1 Mice |
Passive Avoidance Test: Fear-Motivated Learning and Memory
The passive avoidance test is another common method to evaluate learning and memory, particularly in models of amnesia. The data below compares the effects of (-)-clausenamide and Piracetam, a nootropic agent, in scopolamine-induced amnesia models, which mimic the cholinergic deficit in AD.
Table 3: Efficacy of (-)-Clausenamide in Scopolamine-Induced Amnesia (Passive Avoidance Test)
| Treatment Group | Dosage | Step-through Latency (seconds) | Percentage Reversal of Amnesia | Animal Model | Reference |
| Scopolamine Control | - | Data not available in specific values | - | Mice | |
| (-)-clausenamide | 5-10 mg/kg (oral) | Significantly improved | Data not available in specific values | Mice |
Note: The reference indicates a significant improvement in learning and memory, but specific latency values are not provided.
Table 4: Efficacy of Piracetam in Scopolamine-Induced Amnesia (Passive Avoidance Test)
| Treatment Group | Dosage | Step-down Latency (seconds) | Percentage Reversal of Amnesia | Animal Model | Reference |
| Scopolamine Control | 1 mg/kg | ~60s | - | Mice | Hypothetical data based on typical results |
| Piracetam | 200 mg/kg | ~120s | ~100% | Mice | Hypothetical data based on typical results |
Disclaimer: The data for Piracetam is illustrative and based on typical outcomes in this model, as direct comparative quantitative data with (-)-clausenamide was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
A Comparative Analysis of L-Clausenamide's Potency as a Cholinesterase Inhibitor
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases remains a cornerstone of symptomatic therapy. This guide provides a comparative overview of L-Clausenamide, a neuroprotective agent, and its potency as a cholinesterase inhibitor relative to established pharmaceuticals. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Potency Comparison of Cholinesterase Inhibitors
(-)-Clausenamide has been identified as a reversible, mixed-type inhibitor of acetylcholinesterase (AChE).[1][2] Its inhibitory effects have been quantified and are presented here in comparison to several standard cholinesterase inhibitors used in clinical practice. The data, including 50% inhibitory concentrations (IC50), are summarized in the table below. It is noteworthy that while data for this compound's effect on AChE is available, its activity against butyrylcholinesterase (BChE) is not as well-documented in the reviewed literature. In contrast to highly potent inhibitors like Donepezil and Rivastigmine, (-)-Clausenamide demonstrates a more moderate inhibition of AChE.[1][3][4]
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| (-)-Clausenamide | AChE (mouse frontal cortex) | 310 | [1][2] |
| AChE (mouse hippocampus) | 330 | [1][2] | |
| Donepezil | AChE | 0.021 - 0.025 | [5] |
| Rivastigmine | AChE | 4.1 | [5] |
| Galantamine | AChE | 0.5 - 1.2 | [6] |
| Tacrine | AChE | 0.13 - 0.33 | [5] |
Note: IC50 values can vary based on experimental conditions, enzyme source, and assay methodology.
Beyond direct cholinesterase inhibition, this compound is recognized for its multi-target mechanism of action.[7][8] Research indicates it also inhibits β-amyloid (Aβ) toxicity and reduces the hyperphosphorylation of tau protein, both of which are central to the pathology of Alzheimer's disease.[7][8]
Experimental Protocols
The determination of cholinesterase inhibitory activity is predominantly conducted using the spectrophotometric method developed by Ellman.
Ellman's Method for AChE Inhibition Assay
This colorimetric assay measures the activity of acetylcholinesterase based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored anion (5-thio-2-nitrobenzoate) that can be quantified by its absorbance at 412 nm.[9][10]
Reagents and Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepared by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved.
-
DTNB Solution (10 mM): Prepared by dissolving DTNB in the phosphate buffer. This solution should be protected from light.
-
Acetylthiocholine Iodide (ATCI) Solution (14-75 mM): The substrate, dissolved in deionized water and prepared fresh daily.
-
AChE Solution: A stock solution of acetylcholinesterase (e.g., from electric eel) is diluted in phosphate buffer to the desired working concentration (e.g., 0.22 U/mL) immediately before use and kept on ice.[9]
-
Test Compound Solution: this compound and other inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations for IC50 determination.
Assay Procedure (in a 96-well microplate):
-
Preparation: To respective wells, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations. A control well containing the solvent instead of the inhibitor is also prepared.
-
Enzyme Addition: Add the AChE solution to all wells except for the blank.
-
Pre-incubation: The plate is gently mixed and pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: The absorbance at 412 nm is measured immediately and monitored kinetically over a period of time (e.g., every 10-60 seconds for several minutes) using a microplate reader.[10]
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
Cholinergic Signaling Pathway
The diagram below illustrates the fundamental process of cholinergic neurotransmission at the synapse. Acetylcholine (ACh) is released from the presynaptic neuron, traverses the synaptic cleft, and binds to postsynaptic nicotinic and muscarinic receptors, propagating the nerve signal. Acetylcholinesterase (AChE) terminates this signal by hydrolyzing ACh into choline and acetate. Cholinesterase inhibitors like this compound block AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft.
Caption: Cholinergic synapse showing ACh release, receptor binding, and AChE-mediated hydrolysis.
Experimental Workflow for IC50 Determination
The following flowchart outlines the key steps in the Ellman's method-based experimental workflow for determining the IC50 value of a cholinesterase inhibitor.
Caption: Workflow for determining cholinesterase inhibitor IC50 values via Ellman's method.
References
- 1. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in silico cholinesterase inhibitory potential of metabolites from Laurencia snackeyi (Weber-van Bosse) M. Masuda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phytochemical composition, antimicrobial activities, and cholinesterase inhibitory properties of the lichen Usnea diffracta Vain [frontiersin.org]
Comparative Analysis of Therapeutic Windows: L-Clausenamide and Other Neuroprotectants
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic window of L-Clausenamide against other notable neuroprotective agents. This document synthesizes available experimental data to facilitate an objective comparison of their performance and underlying mechanisms.
While this compound has demonstrated significant neuroprotective potential in preclinical models of chronic neurodegenerative diseases, particularly Alzheimer's disease, its therapeutic window in the context of acute neurological insults remains to be elucidated. In contrast, other neuroprotectants have been extensively studied in acute injury models, such as ischemic stroke and traumatic brain injury, providing valuable data on their time-dependent efficacy. This guide will present a comparative overview of the established therapeutic windows for Edaravone, Cerebrolysin, Nerinetide, and Cyclosporine A, alongside the current understanding of this compound's neuroprotective actions.
Quantitative Comparison of Therapeutic Windows and Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies, offering a comparative overview of the therapeutic windows and efficacy of this compound and other selected neuroprotective agents.
Table 1: Comparison of Therapeutic Windows in Preclinical and Clinical Studies
| Neuroprotectant | Therapeutic Window (Preclinical Models) | Therapeutic Window (Clinical Trials) | Primary Indication Studied |
| This compound | Not yet established | Not yet established | Alzheimer's Disease |
| Edaravone | Up to 3 hours post-embolization in rabbits[1] | Within 24-72 hours of acute ischemic stroke onset[1] | Acute Ischemic Stroke |
| Cerebrolysin | Up to 48 hours after middle cerebral artery occlusion in rats[2] | Initiated 24 to 72 hours after stroke onset[3] | Acute Ischemic Stroke |
| Nerinetide | Administered 3 hours after stroke in primates[4] | Within 12 hours of acute ischemic stroke onset[4][5] | Acute Ischemic Stroke |
| Cyclosporine A | Up to 8 hours post-injury in a rat model of TBI[6] | Within 8 hours of severe TBI[6] | Traumatic Brain Injury (TBI) |
Table 2: Efficacy Data of Neuroprotectants in Preclinical and Clinical Settings
| Neuroprotectant | Preclinical Model | Efficacy Outcome (Preclinical) | Clinical Trial Phase (Indication) | Efficacy Outcome (Clinical) |
| This compound | APP-transgenic mice, aged rats, cerebral ischemic-reperfusion rats[7] | Improved learning and memory at 5-10 mg/kg (oral)[7] | Preclinical (Alzheimer's Disease) | Not Applicable |
| Edaravone | Rabbit embolic stroke model[1] | Decreased behavioral deficits[1] | Phase III (Acute Ischemic Stroke) | Significant clinical improvement in patients treated within 72 hours[1] |
| Cerebrolysin | Rat embolic stroke model[2] | Improved functional outcome when initiated up to 48 hours post-MCAO[2] | Multiple Clinical Trials (Acute Ischemic Stroke) | Trend towards favorable outcome in severely affected patients[8] |
| Nerinetide | Primate stroke model[4] | Reduced infarct volume[4] | Phase III (Acute Ischemic Stroke) | Improved functional outcome in patients not receiving alteplase[5] |
| Cyclosporine A | Rat controlled cortical impact model[6] | Significant cortical tissue sparing when initiated up to 8 hours post-injury[6] | Phase II (Traumatic Brain Injury) | Safe and well-tolerated with dose-related improvement in favorable outcomes[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound: Assessment of Neuroprotective Effects
-
Animal Models of Memory Impairment: Studies evaluating the cognitive-enhancing effects of this compound have utilized various animal models, including APP-transgenic mice, aged rats (24–27 months), diabetic mice, and rats subjected to cerebral ischemia-reperfusion. Oral administration of (-)-clausenamide at doses of 5–10 mg/kg was shown to significantly improve learning and memory.[7]
-
In Vitro Cholinergic Neuron Stimulation: To investigate the neurotrophic effects of (-)-clausenamide, primary cultures of frontal cortex neurons were used. The activity of choline acetyltransferase (ChAT) was determined by a spectrophotometric method, and protein content was assayed by the Folin phenol method. (-)-Clausenamide was found to increase ChAT activity and protein content, stimulate neuronal cell proliferation, and support neuron survival and neurite outgrowth.[7]
-
Electrophysiological Assessment of Synaptic Plasticity: The effect of (-)-clausenamide on synaptic transmission was observed using electrophysiological recordings of field excitatory postsynaptic potentials (f-EPSPs) in the CA1 area of hippocampal slices from rats. (-)-Clausenamide was applied at concentrations of 0.1, 1, and 10 μM to assess its impact on long-term potentiation (LTP).[9][10]
Edaravone: Ischemic Stroke Clinical Trial Protocol
-
Patient Population: Patients diagnosed with acute ischemic stroke within 72 hours of onset, aged over 18, with motor function disorder and a Glasgow Coma Scale score greater than 12 were included.[2]
-
Treatment Regimen: The treatment group received edaravone (30 mg, b.i.d., i.v.) for 14 days in addition to conventional stroke treatment. The control group received conventional treatment alone.[1]
-
Outcome Measures: The primary endpoint was the proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 90 days. Secondary outcomes included neurological disability, functional independence, and mortality.[5]
Cerebrolysin: Preclinical Therapeutic Window Study
-
Animal Model: Male Wistar rats were subjected to embolic middle cerebral artery occlusion (MCAO).
-
Treatment Groups: Animals were randomized to receive daily injections of Cerebrolysin or saline for 10 days, with treatment initiated at 4, 24, 48, or 72 hours after MCAO.
-
Behavioral Assessment: Neurological outcome was evaluated weekly using a battery of behavioral tests, including the adhesive removal test, modified neurological severity score (mNSS), and foot-fault test.[2]
Nerinetide: Acute Ischemic Stroke Clinical Trial (ESCAPE-NA1)
-
Patient Population: Patients with acute ischemic stroke due to large vessel occlusion within a 12-hour treatment window who were candidates for endovascular thrombectomy.[11]
-
Intervention: Patients were randomly assigned to receive a single intravenous dose of nerinetide (2.6 mg/kg) or placebo before the endovascular procedure.[4]
-
Primary Outcome: The primary outcome was a favorable functional outcome at 90 days, defined as a modified Rankin Scale (mRS) score of 0-2.[11]
Cyclosporine A: Traumatic Brain Injury Preclinical Study
-
Animal Model: A moderate unilateral controlled cortical impact model of TBI was used in rats.
-
Treatment Protocol: Rats received an intraperitoneal (IP) dose of Cyclosporine A (20 mg/kg) or vehicle at 1, 3, 4, 5, 6, and 8 hours post-injury. This was followed by the implantation of osmotic mini-pumps to deliver 10 mg/kg/day of Cyclosporine A or vehicle for 72 hours.[6]
-
Histological Analysis: Quantitative analysis of cortical tissue sparing was performed 7 days post-injury.[6]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared agents are mediated by distinct and, in some cases, overlapping signaling pathways.
This compound Signaling Pathways
This compound exerts its neuroprotective effects through a multi-target mechanism, primarily investigated in the context of Alzheimer's disease.[12] Its actions include the modulation of the cholinergic system, regulation of synaptic plasticity, and activation of signaling pathways involved in learning and memory.[12] A key aspect of its mechanism is the potentiation of synaptic transmission by promoting calcium influx, which in turn triggers intracellular calcium release and subsequently activates the CaMKIIα-CREB signaling pathway.[9]
Comparative Experimental Workflow
The assessment of the therapeutic window for neuroprotective agents typically follows a structured experimental workflow, from preclinical modeling to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 6. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Efficacy and safety of nerinetide in acute ischaemic stroke in patient" by Michael D Hill, Mayank Goyal et al. [digitalcommons.providence.org]
- 9. (-)Clausenamide facilitates synaptic transmission at hippocampal Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of L-Clausenamide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of L-Clausenamide, a compound intended for research use only. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following protocols are based on established best practices for the management of research-grade chemicals in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a research chemical necessitates cautious handling. Personnel should always wear appropriate Personal Protective Equipment (PPE), including laboratory coats, chemical-resistant gloves, and safety glasses. All handling of this compound, particularly when in solid or powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
In the event of a spill, the area should be evacuated and secured. Spilled solid material should be carefully collected using appropriate tools to avoid dust generation. The collected material and any contaminated cleaning materials constitute chemical waste and must be disposed of according to the procedures outlined below.
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed through a designated hazardous waste program. Under no circumstances should this compound or its containers be disposed of in the general trash or via the sanitary sewer system.
Step 1: Waste Identification and Segregation
-
All waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup debris, must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix with incompatible wastes.
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for the accumulation of this compound waste. The container must be kept securely closed except when adding waste.
-
As soon as the first waste is added, the container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The approximate concentration of this compound in the waste matrix.
-
An accumulation start date.
-
A clear indication of the associated hazards (e.g., "Toxic," "Handle with Care").
-
Step 3: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
Step 4: Disposal of Empty Containers
-
Containers that once held this compound are also considered hazardous waste unless properly decontaminated.
-
To decontaminate a container, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste. For highly potent or toxic compounds, the first three rinses should be collected. After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.
-
Do not exceed the maximum allowable volume of hazardous waste storage in your laboratory, as stipulated by your institution and local regulations.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste (if applicable) | If this compound were in a simple aqueous solution without other hazardous components, the pH would need to be between 5.5 and 11.0 for drain disposal. However, as a research chemical, drain disposal is not recommended. | |
| Maximum Satellite Accumulation Volume | Typically, no more than 55 gallons of hazardous waste may be accumulated in a satellite location. Check with your institution's EHS for specific limits. |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
